7,4'-Dimethoxy-3-hydroxyflavone
Description
The exact mass of the compound 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXSMSQHPVVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157285 | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13198-99-7 | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013198997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PX5UCA2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7,4'-Dimethoxy-3-hydroxyflavone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,4'-Dimethoxy-3-hydroxyflavone is a methoxyflavone that has garnered significant interest due to its potential therapeutic properties, notably as a protease-activated receptor 4 (PAR4) antagonist with antithrombotic activity. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and characterization of this compound. While found in the rhizomes of Kaempferia parviflora (black ginger), this guide also presents generalized protocols applicable to flavonoid isolation from plant matrices. Furthermore, it delineates the known signaling pathways associated with its biological activity and outlines a comprehensive experimental workflow for its study.
Natural Sources
The primary documented natural source of this compound is the rhizome of Kaempferia parviflora, a plant in the ginger family (Zingiberaceae), commonly known as black ginger or 'Krachaidum' in Thailand.[1] Phytochemical analyses of K. parviflora extracts have consistently identified the presence of numerous polymethoxyflavones, including this compound.[1] While other plant sources may exist, K. parviflora remains the most scientifically substantiated origin of this compound.
Extraction and Isolation Protocols
The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are detailed methodologies based on established techniques for flavonoid isolation from Kaempferia parviflora and other plant materials.
Extraction Methodologies
The initial step involves the extraction of crude flavonoids from the plant matrix. Ethanolic extraction is a common and effective method.
Protocol 2.1.1: Maceration Extraction
-
Preparation of Plant Material: Air-dry the rhizomes of Kaempferia parviflora at a controlled temperature (e.g., 60°C) and grind them into a fine powder (e.g., to pass through an 80-mesh screen).
-
Maceration: Immerse the powdered plant material in 95% (v/v) ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.
-
Extraction: Allow the mixture to stand for a period of 7 days at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to yield the crude ethanolic extract.
Protocol 2.1.2: Sonication-Assisted Extraction (SAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 2.1.1.
-
Sonication: Place the powdered plant material in a flask with 95% (v/v) ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Immerse the flask in an ultrasonic bath and sonicate for a period of 15-45 minutes at a controlled temperature.
-
Filtration and Concentration: Filter and concentrate the extract as described in Protocol 2.1.1.
Purification
The crude extract, containing a mixture of compounds, requires further purification to isolate this compound. Column chromatography is a standard and effective technique for this purpose.
Protocol 2.2.1: Silica (B1680970) Gel Column Chromatography
-
Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent as the slurry.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and allow it to dry. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methanol) in a stepwise or gradient manner. A common starting gradient could be n-hexane:ethyl acetate (9:1), gradually increasing to 100% ethyl acetate and then introducing methanol (B129727).
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., toluene:chloroform:acetone:formic acid in a 5:4:1:0.2 ratio) and visualize under UV light (254 nm and 366 nm).
-
Pooling and Concentration: Combine the fractions containing the pure compound, as determined by TLC, and evaporate the solvent to yield the isolated this compound.
Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative HPLC can be employed on the semi-purified fractions from column chromatography.
-
Column: Utilize a preparative C18 column.
-
Mobile Phase: A gradient of water (often with a small percentage of acid, e.g., 0.1% formic acid) and methanol or acetonitrile (B52724) is typically used. The exact gradient will need to be optimized based on analytical HPLC results.
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined from the UV spectrum of the compound (e.g., around 254 nm or 330 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Remove the solvent from the collected fraction to obtain the highly purified compound.
Data Presentation
Quantitative data for this compound is not extensively reported in the literature, with most studies on Kaempferia parviflora focusing on more abundant methoxyflavones. The following table summarizes the content of major methoxyflavones found in K. parviflora extracts to provide context.
| Methoxyflavone | Content (% w/w in Crude Extract) | Extraction Method | Analytical Method | Reference |
| 5,7-Dimethoxyflavone (B190784) | 33.88 | 95% Ethanol Maceration | HPLC | [2] |
| 5,7,4'-Trimethoxyflavone | 10.04 | 95% Ethanol Maceration | HPLC | [2] |
| 3,5,7,3',4'-Pentamethoxyflavone | 7.30 | 95% Ethanol Maceration | HPLC | [2] |
| 5-Hydroxy-3,7-dimethoxyflavone | 6.00 | 95% Ethanol Maceration | HPLC | [2] |
| 3,5,7,4'-Tetramethoxyflavone | 3.67 | 95% Ethanol Maceration | HPLC | [2] |
| 5,7-Dimethoxyflavone | ~2.15 g/100g of dry rhizomes | 95% Ethanol Soxhlet | TLC-Densitometry | [3][4] |
Note: The yield of specific flavonoids can vary significantly based on the plant's geographical source, harvest time, and the extraction and purification methods employed.
Mandatory Visualizations
Signaling Pathway
This compound acts as an antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in platelet activation.[1] PAR4 activation by thrombin initiates downstream signaling through Gq and G12/13 pathways.[5]
Caption: PAR4 Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.
Caption: General workflow for isolation and characterization of this compound.
Conclusion
This compound is a promising natural product with demonstrated biological activity. Its primary known source is Kaempferia parviflora. The isolation of this compound can be achieved through standard phytochemical techniques such as solvent extraction and column chromatography. While quantitative data for this specific flavone is sparse, the methodologies outlined in this guide provide a robust framework for its extraction, purification, and characterization. The elucidation of its role as a PAR4 antagonist opens avenues for further research into its therapeutic potential, particularly in the context of thrombotic diseases. This guide serves as a valuable technical resource for researchers aiming to explore the scientific and medicinal applications of this compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 7,4'-Dimethoxy-3-hydroxyflavone in Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of 7,4'-Dimethoxy-3-hydroxyflavone, a methoxylated flavonoid with potential pharmacological activities.[1][2] It details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and illustrates the core pathway and workflows using diagrams.
Introduction to this compound
Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, characterized by a C6-C3-C6 carbon skeleton.[3][4] Within this large family, methoxylated flavonoids are of significant interest due to their enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The addition of methyl groups, a process catalyzed by O-methyltransferases (OMTs), increases the lipophilicity and metabolic stability of the flavonoid, potentially improving its bioavailability and efficacy.[7][8] this compound is a specific flavone (B191248) that has been identified as a promising antiplatelet agent with antithrombotic activity.[1][2] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at large-scale production in microbial or plant-based systems.[9][10][11]
Core Biosynthetic Pathway
The formation of this compound is a multi-step process that begins with primary metabolites and involves several key enzyme classes of the general flavonoid biosynthetic pathway. The pathway can be conceptually divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA from phenylalanine.
-
Core Flavonoid Skeleton Formation: Assembly of the flavanone (B1672756) and subsequent hydroxylation to form a flavonol backbone.
-
Tailoring Reactions: Specific methylation events that yield the final product.
The central pathway proceeds as follows:
-
Phenylalanine is converted to p-Coumaroyl-CoA through the action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[12][13]
-
Chalcone (B49325) Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin (B18129) Chalcone .[3][4]
-
Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-Naringenin , a flavanone intermediate.[13][14]
-
Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the C3 position to produce Dihydrokaempferol (DHK) .[13][15]
-
Flavonol Synthase (FLS) , another key dioxygenase, introduces a double bond between C2 and C3 of DHK, converting it into the flavonol Kaempferol (3,5,7,4'-tetrahydroxyflavone).[3][15]
-
Flavonoid 7-O-methyltransferase (F7OMT) transfers a methyl group from S-adenosyl-methionine (SAM) to the 7-hydroxyl group of Kaempferol.[8]
-
Flavonoid 4'-O-methyltransferase (F4'OMT) catalyzes the methylation of the 4'-hydroxyl group on the B-ring.[16]
The order of the final two methylation steps can potentially be reversed, depending on the substrate specificities of the particular OMTs present in the plant species.
Caption: General biosynthetic pathway leading to this compound.
Key Enzymes and Quantitative Data
The efficiency of the biosynthetic pathway is determined by the catalytic properties of its enzymes. While specific kinetic data for the synthesis of this compound is not extensively documented in a single system, data from homologous enzymes characterized in various plants provide valuable insights. O-methyltransferases, in particular, often exhibit broad substrate specificity but with clear preferences that dictate the final products in a given plant.[5][6][8]
| Enzyme | Abbreviation | EC Number | Source Organism (Example) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| Chalcone Synthase | CHS | 2.3.1.74 | Petroselinum crispum | p-Coumaroyl-CoA, Malonyl-CoA | 1.6, 31 | 1.7 | [3] |
| Chalcone Isomerase | CHI | 5.5.1.6 | Medicago sativa | Naringenin Chalcone | 30 | 1200 | [4] |
| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Arabidopsis thaliana | Naringenin | ~50 | - | [13][15] |
| Flavonol Synthase | FLS | 1.14.20.6 | Citrus unshiu | Dihydrokaempferol | 1.6 | - | [3] |
| Flavonoid 7-O-methyltransferase | F7OMT | 2.1.1.231 | Mentha x piperita | Apigenin, Luteolin | 11, 23 | - | [5][8] |
| Flavonoid 4'-O-methyltransferase | F4'OMT | 2.1.1.- | Citrus reticulata | (2S)-Eriodictyol | 13.7 | 0.015 | [16] |
Note: The data presented are from various sources and for enzymes that may have different substrate preferences than those strictly involved in this compound synthesis. This table serves as a comparative reference.
Experimental Protocols
Elucidating a biosynthetic pathway and characterizing its components requires a combination of analytical chemistry, molecular biology, and biochemistry techniques.
This protocol describes a general method for extracting and analyzing flavonoids.
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the tissue to dryness.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex thoroughly to mix.
-
Sonicate the mixture in a water bath for 20 minutes to enhance cell lysis and extraction.[17]
-
Centrifuge at 14,000 rpm for 15 minutes to pellet cell debris.[18]
-
-
Analysis by UPLC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into a UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Separate compounds using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).
-
Identify and quantify this compound by comparing its retention time and mass fragmentation pattern (MS/MS) to an authentic chemical standard.[17]
-
This workflow is used to confirm the function of a candidate gene identified through transcriptomics or homology-based cloning.
-
Gene Cloning and Vector Construction:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the putative OMT gene using PCR with gene-specific primers.
-
Clone the PCR product into an expression vector suitable for a heterologous host (e.g., E. coli pET vectors or yeast expression vectors).
-
-
Heterologous Protein Expression and Purification:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them using sonication.
-
Purify the recombinant protein, often engineered with a His-tag, using affinity chromatography (e.g., Ni-NTA resin).
-
Verify protein purity and size using SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified recombinant OMT enzyme (1-5 µg).
-
The potential flavonoid substrate (e.g., Kaempferol) at a known concentration (e.g., 100 µM).
-
The methyl donor, S-adenosyl-methionine (SAM) (e.g., 200 µM).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile or methanol.
-
-
Product Identification:
-
Analyze the reaction products using HPLC or UPLC-MS as described in Protocol 4.1.
-
Confirm the formation of the methylated product by observing a new peak with the expected mass shift (+14 Da for each methyl group) compared to the substrate.
-
Caption: A typical workflow for the functional characterization of a candidate enzyme.
Conclusion
The biosynthesis of this compound relies on the core flavonoid pathway, which is subsequently modified by specific O-methyltransferases. While the general steps are well-understood, the precise enzymes, their kinetic properties, and regulatory mechanisms are often species-specific. Future research should focus on identifying and characterizing the specific F7OMTs and F4'OMTs responsible for its synthesis in plants known to produce this compound. This knowledge is paramount for developing robust metabolic engineering strategies to produce this and other high-value methoxylated flavonoids for pharmaceutical and nutraceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Flavonoid Biosynthesis Network in Plants | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of methoxylated flavonoids in yeast using ring A hydroxylases and flavonoid O-methyltransferases from sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of Complex Flavonoids [wsu.technologypublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. tuscany-diet.net [tuscany-diet.net]
- 13. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
- 15. Functional Characterization of Flavanone 3-Hydroxylase (F3H) and Its Role in Anthocyanin and Flavonoid Biosynthesis in Mulberry [mdpi.com]
- 16. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edenrcn.com [edenrcn.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on 7,4'-Dimethoxy-3-hydroxyflavone: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and its role as a protease-activated receptor 4 (PAR4) antagonist. Detailed experimental protocols for its synthesis, though not explicitly found for this specific molecule, are inferred from the synthesis of analogous compounds. Furthermore, this guide outlines methodologies for key biological assays to evaluate its antithrombotic and antiplatelet activities.
Chemical Structure and Properties
This compound belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The flavone (B191248) core consists of two fused rings (A and C) and a phenyl ring (B) attached at the 2-position of the C ring. In this specific molecule, methoxy (B1213986) groups are substituted at the 7-position of the A ring and the 4'-position of the B ring, with a hydroxyl group at the 3-position of the C ring.
Due to the absence of chiral centers in its core structure, this compound does not exhibit stereoisomerism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
| Molecular Formula | C₁₇H₁₄O₅ | [1][2] |
| Molecular Weight | 298.29 g/mol | [1][2] |
| Melting Point | 196-197 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
| Appearance | Yellow crystals | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Specific spectral data not available in the searched literature. |
| ¹³C NMR | Specific spectral data not available in the searched literature. |
| Infrared (IR) Spectroscopy | Specific spectral data not available in the searched literature. |
| Mass Spectrometry (MS) | Specific spectral data not available in the searched literature. |
Note: While the literature confirms the characterization of this compound by these spectroscopic methods, the detailed spectral data is not publicly available.
Synthesis
A specific, detailed synthesis protocol for this compound is not explicitly available in the reviewed literature. However, the synthesis can be reasonably inferred from established methods for analogous flavonoids, primarily through a two-step process involving a Claisen-Schmidt condensation followed by an Algar-Flynn-Oyamada (AFO) reaction.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Inferred)
Step 1: Synthesis of 2'-Hydroxy-4,4'-dimethoxychalcone (Claisen-Schmidt Condensation)
-
Dissolve equimolar amounts of 2'-hydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Collect the solid precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry the product.
-
If necessary, purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
-
Dissolve the synthesized 2'-hydroxy-4,4'-dimethoxychalcone in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH).
-
Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture while maintaining the temperature, typically at or below room temperature.
-
Stir the reaction mixture for several hours and monitor its progress by TLC.
-
Upon completion, cool the mixture and acidify with a dilute acid to precipitate the 3-hydroxyflavone.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization if necessary.
Biological Activity: PAR4 Antagonism
This compound has been identified as a potent antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in thrombin-induced platelet activation. By inhibiting PAR4, this compound demonstrates significant antithrombotic and antiplatelet effects.
Figure 2: Inhibition of the PAR4 signaling pathway by this compound.
Experimental Protocols for Biological Assays
3.1.1. Human Platelet Aggregation Assay (General Protocol)
This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Pre-warm the PRP aliquots to 37°C.
-
Add the test compound (this compound) at various concentrations or a vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a PAR4 agonist peptide (e.g., AYPGKF-NH₂).
-
Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation compared to the vehicle control.
-
3.1.2. β-Arrestin Recruitment Assay (General Protocol)
This assay determines if the compound's antagonism of PAR4 involves the β-arrestin pathway.
-
Cell Culture:
-
Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing a tagged human PAR4 receptor and a β-arrestin-enzyme fragment complementation (EFC) system.
-
Culture the cells in an appropriate medium and conditions.
-
-
Assay Procedure:
-
Seed the cells into a microplate and incubate.
-
Treat the cells with various concentrations of the test compound (this compound) or a vehicle control.
-
Stimulate the cells with a PAR4 agonist.
-
Add the EFC substrate and incubate to allow for signal development.
-
Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Determine the inhibitory effect of the compound on agonist-induced β-arrestin recruitment.
-
3.1.3. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This in vivo model assesses the antithrombotic efficacy of the compound.
-
Animal Preparation:
-
Anesthetize the mice (e.g., with an intraperitoneal injection of a suitable anesthetic).
-
Surgically expose the common carotid artery.
-
-
Thrombus Induction:
-
Apply a filter paper saturated with a ferric chloride (FeCl₃) solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.
-
-
Blood Flow Monitoring:
-
Monitor the blood flow in the carotid artery using a Doppler flow probe.
-
The time to occlusion (cessation of blood flow) is the primary endpoint.
-
-
Drug Administration:
-
Administer this compound or a vehicle control to the mice (e.g., via oral gavage or intravenous injection) at a specified time before the induction of thrombosis.
-
-
Data Analysis:
-
Compare the time to occlusion in the treated group with the control group to determine the antithrombotic effect of the compound.
-
Conclusion
This compound is a promising small molecule with well-defined antiplatelet and antithrombotic properties mediated through the antagonism of the PAR4 receptor. While its synthesis is based on established flavonoid chemistry, a specific, optimized protocol is yet to be published. The lack of publicly available, detailed spectroscopic data also presents a challenge for comprehensive characterization. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar compounds. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as the optimization of its synthesis.
References
Physical and chemical properties of 7,4'-Dimethoxy-3-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its biological activities, particularly its role as a Protease-Activated Receptor 4 (PAR4) antagonist. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Physical and Chemical Properties
This compound is a solid, crystalline compound. Its core structure is based on the flavone (B191248) backbone, characterized by a fifteen-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The key functional groups are a hydroxyl group at position 3 and two methoxy (B1213986) groups at positions 7 and 4'.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₅ | [1][2] |
| Molecular Weight | 298.29 g/mol | [2][3] |
| Melting Point | 196-197 °C | [1] |
| Appearance | Yellow crystals | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Methanol (B129727), DMSO | [1][4] |
| CAS Number | 13198-99-7 | [5] |
Spectral Data
-
¹H-NMR and ¹³C-NMR: The proton and carbon nuclear magnetic resonance spectra would confirm the presence of the aromatic protons on the A and B rings, the methoxy groups, and the carbon skeleton of the flavone structure.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups present in the molecule.[3]
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum in a solvent like methanol would exhibit absorption maxima characteristic of the flavone chromophore.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of flavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325). A plausible synthetic route for this compound is outlined below.
This step involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde.
-
Reactants: 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde (B44291).
-
Procedure:
-
Dissolve equimolar amounts of 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl).
-
The precipitated chalcone is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.[6][7]
-
-
Reactants: 2'-hydroxy-4,4'-dimethoxychalcone.
-
Procedure:
-
Dissolve the synthesized chalcone in a suitable solvent such as a mixture of ethanol and aqueous sodium hydroxide.
-
Add hydrogen peroxide (H₂O₂) dropwise to the stirred solution while maintaining the temperature.
-
After the addition is complete, continue stirring for a few hours.
-
The reaction mixture is then acidified to precipitate the this compound.
-
The product is filtered, washed, dried, and can be further purified by recrystallization.[8]
-
Caption: Synthetic workflow for this compound.
Characterization Methods
The synthesized compound should be characterized to confirm its identity and purity.
-
Melting Point: Determination of the melting point and comparison with the literature value.
-
Thin Layer Chromatography (TLC): To check the purity of the compound.
-
Spectroscopic Analysis: As detailed in section 1.2, NMR, MS, and IR spectroscopy are essential for structural confirmation.
Biological Activity and Signaling Pathways
This compound has been identified as a potent and orally active antagonist of the Protease-Activated Receptor 4 (PAR4).[5] This activity gives it significant potential as an antithrombotic agent.[9] It also exhibits antioxidant properties.[10]
PAR4 Antagonism and Antiplatelet Activity
PAR4 is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation. This compound has been shown to inhibit PAR4-mediated human platelet aggregation with an IC50 of 1.4 μM.[5] Its mechanism of action involves the inhibition of downstream signaling pathways initiated by PAR4 activation.[9][11]
The key signaling cascades inhibited by this compound include:
-
Ca²⁺/Protein Kinase C (PKC) Pathway: Inhibition of intracellular calcium mobilization and subsequent PKC activation.[9][11]
-
Akt Pathway: Downregulation of the PI3K/Akt signaling pathway.[9][11]
-
MAP Kinase Pathways: Inhibition of the phosphorylation of ERK and p38 MAP kinases.[9][11]
By blocking these pathways, the compound prevents platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[9][11] Importantly, it has been shown to have antithrombotic effects in vivo without significantly increasing bleeding time, a common side effect of many antiplatelet drugs.[9]
Caption: PAR4 signaling pathway and inhibition by this compound.
Amelioration of Diabetic Endothelial Dysfunction
In the context of diabetes, high glucose levels can induce the expression of PAR4 in endothelial cells, contributing to vascular complications. This compound has been shown to ameliorate this endothelial dysfunction.[10] Its beneficial effects are attributed to a dual mechanism:
-
PAR4 Antagonism: It blocks the pro-inflammatory and procoagulant states promoted by the tissue factor-thrombin-PAR4 loop.[10]
-
Antioxidant Activity: It inhibits the activation of NF-κB, a key transcription factor involved in inflammation, by reducing reactive oxygen species (ROS). This, in turn, suppresses the hyperglycemia-induced expression of PAR4 and other pro-inflammatory factors.[10][12]
Conclusion
This compound is a promising flavonoid with well-defined antiplatelet and antioxidant activities. Its ability to selectively antagonize PAR4 with a favorable safety profile makes it an attractive candidate for the development of new antithrombotic therapies. Furthermore, its capacity to mitigate diabetic endothelial dysfunction highlights its potential in treating vascular complications associated with diabetes. This guide provides a solid foundation of its chemical, physical, and biological properties to encourage and facilitate further research into its therapeutic applications.
References
- 1. This compound | | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound [m.chemicalbook.com]
- 3. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of 7,4'-Dimethoxy-3-hydroxyflavone
Introduction
This compound is a flavonoid that has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, focusing on its antithrombotic, anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Antithrombotic Activity: A Novel PAR4 Antagonist
This compound has been identified as a novel antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] This activity makes it a promising candidate for the development of new antiplatelet therapies with a potentially lower bleeding risk.
Mechanism of Action
The compound effectively inhibits PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[2] Its mechanism involves the suppression of downstream signaling pathways, including intracellular calcium mobilization (Ca²⁺), protein kinase C (PKC), Akt, and the MAP kinases ERK and p38.[2][3] Furthermore, it has been shown to suppress PAR4-mediated β-arrestin recruitment.[2]
In Vivo Efficacy
In a murine model of FeCl₃-induced carotid artery thrombosis, oral administration of this compound significantly protected against arterial occlusion without a significant effect on tail bleeding time, suggesting a favorable safety profile.
Experimental Protocols
1.3.1. Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet clumping induced by an agonist.
-
Protocol:
-
Prepare human platelet-rich plasma (PRP) from whole blood.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control.
-
Induce platelet aggregation using a PAR4-activating peptide (PAR4-AP).
-
Measure the change in light transmission using a platelet aggregometer to determine the extent of aggregation.[1]
-
1.3.2. FeCl₃-Induced Carotid Artery Thrombosis Model
This in vivo model assesses the antithrombotic efficacy of a compound.
-
Protocol:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Administer this compound or vehicle control orally at a predetermined time before injury.
-
Induce vascular injury by applying a filter paper saturated with ferric chloride (FeCl₃) solution to the artery for a specific duration (e.g., 3 minutes).[1][4]
-
Monitor blood flow using a Doppler flow probe to determine the time to occlusion.[1]
-
Anticancer Activity
This compound has demonstrated potential as an anticancer agent through its ability to inhibit aromatase and modulate signaling pathways involved in cancer progression.
Aromatase Inhibition
The compound exhibits inhibitory activity against aromatase (cytochrome P450 19), an enzyme crucial for estrogen biosynthesis.[5] This makes it a potential candidate for the treatment of hormone-dependent cancers, such as certain types of breast cancer.
Activity in Glioblastoma
In the context of glioblastoma, this compound has been shown to suppress the migration and invasion of cancer cells.[3] This effect is attributed to the inhibition of the p38 and ERK signaling pathways.[3] It is important to note that specific IC50 values for the anti-migratory and anti-invasive effects on glioblastoma cell lines have not been reported in the reviewed literature.[3]
Experimental Protocols
2.3.1. Aromatase Inhibition Assay
This assay quantifies the inhibition of aromatase activity.
-
Protocol:
-
Use recombinant human aromatase as the enzyme source.
-
A fluorogenic substrate is converted by aromatase into a fluorescent product.
-
Incubate the enzyme with various concentrations of this compound.
-
Measure the fluorescence to determine the level of inhibition.[5] The IC50 value is calculated from the dose-response curve.[5]
-
Anti-inflammatory and Antioxidant Activities
Anti-inflammatory Effects
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7] The compound exhibited low radical scavenging activity.[7]
Experimental Protocols
3.3.1. DPPH Radical Scavenging Assay
This method assesses the free radical scavenging capacity of a compound.
-
Protocol:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Mix the DPPH solution with various concentrations of this compound.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (around 517 nm).[8] The percentage of scavenging activity is calculated from the reduction in absorbance.[8]
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound.
Table 1: Anticancer and Antioxidant Activity
| Biological Activity | Assay/Model | Target/Cell Line | IC50 | Reference(s) |
| Aromatase Inhibition | Recombinant CYP19 | Aromatase | 9.0 μM | [5] |
| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | > 100 µg/mL | [7] |
Note: Specific IC50 values for anti-inflammatory cytokine inhibition and anti-migratory/invasive effects on glioblastoma cells are not currently available in the public literature.
Conclusion
This compound is a multifaceted flavonoid with significant potential in several therapeutic areas. Its well-defined role as a PAR4 antagonist with in vivo antithrombotic efficacy and a favorable bleeding profile positions it as a strong candidate for cardiovascular drug development. Furthermore, its anticancer activities, particularly as an aromatase inhibitor and an inhibitor of glioblastoma cell migration and invasion, warrant further investigation. While its anti-inflammatory properties are promising, more detailed quantitative studies are needed to fully elucidate its potential in this area. The low antioxidant activity suggests that its primary mechanisms of action are likely receptor- and enzyme-mediated rather than direct radical scavenging. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising compound.
References
- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacological Properties of 7,4'-Dimethoxy-3-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,4'-Dimethoxy-3-hydroxyflavone, a synthetic flavonoid, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its potent antithrombotic effects mediated through the antagonism of Protease-Activated Receptor 4 (PAR4). Additionally, this document explores its role in mitigating diabetic endothelial dysfunction and touches upon other potential, though less characterized, pharmacological properties such as antioxidant and anti-inflammatory activities. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanisms of action to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely recognized for their broad spectrum of biological activities. This compound is a specific flavone (B191248) derivative that has been identified as a potent and orally active antagonist of PAR4, a key receptor involved in thrombin-mediated platelet activation.[1] This unique activity positions it as a promising candidate for the development of novel antithrombotic agents with a potentially favorable safety profile. This guide will delve into the core pharmacological properties of this compound, presenting the current state of knowledge in a structured and technically detailed manner.
Pharmacological Properties
The primary and most well-documented pharmacological property of this compound is its antiplatelet and antithrombotic activity, stemming from its role as a PAR4 antagonist. It has also been investigated for its beneficial effects in the context of diabetic complications.
Antithrombotic and Antiplatelet Activity
This compound has been identified as a potent inhibitor of PAR4-mediated human platelet aggregation.[1] This inhibitory action is central to its potential as an antithrombotic agent.
Quantitative Data:
| Activity | IC50 Value | Cell/System | Reference |
| PAR4-mediated human platelet aggregation | 1.4 µM | Human Platelets | [1] |
Amelioration of Diabetic Endothelial Dysfunction
In the context of diabetes, hyperglycemia can lead to endothelial dysfunction, a key factor in the development of vascular complications. This compound has shown promise in mitigating these effects. Oral administration of this compound has been found to prevent the up-regulation of vascular PAR4, reduce oxidative stress, and ameliorate endothelial dysfunction in streptozotocin-induced diabetic mouse models.[2][3]
Antioxidant and Anti-inflammatory Properties
While flavonoids, as a class, are known for their antioxidant and anti-inflammatory effects, specific quantitative data for this compound is limited. One study on the structurally similar compound, 7-hydroxy-3',4'-dimethoxyflavone, reported low radical scavenging activity in a DPPH assay, with an IC50 value greater than 100 µg/mL.[4] This suggests that the direct antioxidant capacity of this compound may be modest. Its anti-inflammatory effects are likely linked to its inhibition of signaling pathways such as NF-κB.[2][5]
Anticancer and Neuroprotective Potential
Currently, there is a lack of specific studies with quantitative data (e.g., IC50 values) on the anticancer and neuroprotective effects of this compound. Research in these areas has focused on other related flavonoid compounds.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the antagonism of the PAR4 receptor. This initial interaction triggers a cascade of downstream effects, inhibiting multiple signaling pathways crucial for platelet activation and inflammatory responses.
PAR4 Antagonism and Downstream Signaling
As a PAR4 antagonist, this compound inhibits key signaling pathways activated by PAR4 stimulation. These include:
-
Ca²⁺/Protein Kinase C (PKC) Pathway: Inhibition of intracellular calcium mobilization and subsequent PKC activation.
-
Akt Signaling: Attenuation of Akt phosphorylation.
-
MAPK Pathway: Inhibition of the phosphorylation of ERK and p38 mitogen-activated protein kinases.[5]
-
NF-κB Signaling: Suppression of the nuclear factor-kappa B (NF-κB) pathway, which is crucial in inflammatory gene expression.[2]
Inhibition of PAR4 and downstream signaling pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the pharmacological properties of this compound.
PAR4 Antagonist Activity Assay (Platelet Aggregation)
Objective: To determine the inhibitory effect of this compound on PAR4-mediated platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Assay Procedure:
-
A sample of PRP is placed in the aggregometer and pre-incubated with either the vehicle control (e.g., DMSO) or varying concentrations of this compound.
-
A PAR4-activating peptide (e.g., AYPGKF-NH₂) is added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of platelet aggregation against the concentration of the compound.
Workflow for Platelet Aggregation Assay.
In Vivo Model of Diabetic Endothelial Dysfunction
Objective: To evaluate the effect of this compound on endothelial dysfunction in a diabetic animal model.
Methodology:
-
Induction of Diabetes: Diabetes is induced in mice (e.g., C57BL/6) by intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment: Diabetic mice are orally administered with either vehicle control or this compound daily for a specified period (e.g., several weeks).
-
Assessment of Endothelial Dysfunction:
-
Vascular Reactivity: Aortic rings are isolated and mounted in an organ bath to assess endothelium-dependent relaxation in response to agonists like acetylcholine.
-
Biomarker Analysis: Aortic tissues and blood samples are collected to measure markers of inflammation (e.g., cytokines), oxidative stress (e.g., malondialdehyde), and procoagulant factors.
-
Histology: Aortic sections are stained (e.g., with Hematoxylin and Eosin) to examine vascular morphology.
-
Experimental workflow for the in vivo diabetic model.
Western Blot for Phosphorylated Kinases (Akt, ERK, p38)
Objective: To determine the effect of this compound on the phosphorylation of key signaling kinases.
Methodology:
-
Cell Culture and Treatment: Platelets or relevant cell lines are pre-incubated with the compound or vehicle, followed by stimulation with a PAR4 agonist.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt, ERK, and p38, as well as antibodies for the total forms of these proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.
Conclusion
This compound is a promising pharmacological agent, primarily characterized by its potent antagonism of the PAR4 receptor, leading to significant antiplatelet and antithrombotic effects. Its ability to ameliorate diabetic endothelial dysfunction in preclinical models further highlights its therapeutic potential. While its direct antioxidant and broader anti-inflammatory activities require more detailed quantitative investigation, its inhibitory effects on key signaling pathways like NF-κB, Akt, and MAPKs provide a solid mechanistic foundation for its observed effects. Further research is warranted to explore its full therapeutic utility, particularly in the context of cardiovascular diseases and diabetic complications. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
7,4'-Dimethoxy-3-hydroxyflavone: A Novel Protease-Activated Receptor 4 (PAR4) Antagonist for Antithrombotic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7,4'-Dimethoxy-3-hydroxyflavone (DMHF), a naturally derived flavonoid identified as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). PAR4, a G protein-coupled receptor activated by thrombin, plays a crucial role in the sustained phase of platelet activation and thrombus formation. Its inhibition presents a promising strategy for the development of novel antithrombotic agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing antiplatelet therapies. This document details the pharmacological profile of DMHF, its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific basis.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these diseases. Protease-activated receptors (PARs), particularly PAR1 and PAR4, are key thrombin receptors on human platelets. While PAR1 mediates the initial, rapid platelet response to thrombin, PAR4 is responsible for a more prolonged and sustained activation, contributing significantly to thrombus stability.[1][2] Consequently, antagonism of PAR4 is an attractive therapeutic approach for the prevention of arterial thrombosis.[3][4]
This compound, a flavonoid compound, has been identified through virtual screening and subsequent bioassays as a novel PAR4 antagonist.[5][6] Preclinical studies have demonstrated its efficacy in inhibiting PAR4-mediated platelet functions and in vivo thrombosis models, with a notable characteristic of a reduced bleeding tendency.[5] This guide aims to consolidate the current scientific knowledge on DMHF as a PAR4 antagonist for researchers and professionals in the field of drug development.
Pharmacological Profile and Mechanism of Action
This compound selectively inhibits PAR4-mediated signaling in human platelets. Its antagonistic activity has been demonstrated through the inhibition of several key downstream events following PAR4 activation.
Mechanism of Action: DMHF exerts its antagonistic effect by blocking the signaling cascade initiated by PAR4 activation. Upon activation by thrombin or a PAR4-activating peptide (PAR4-AP), PAR4 couples to Gq and G12/13 proteins.[1][7] This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently induce an increase in intracellular calcium concentration ([Ca2+]i) and activate protein kinase C (PKC).[7] this compound has been shown to inhibit these downstream signaling pathways, including Ca2+/PKC, as well as the phosphorylation of Akt, and the MAP kinases ERK and p38.[5][6] Furthermore, it suppresses PAR4-mediated β-arrestin recruitment.[5][6]
In addition to its direct anti-PAR4 activity, DMHF has been reported to possess antioxidant properties, which may contribute to its beneficial effects in vascular diseases by inhibiting reactive oxygen species (ROS)-dependent NF-κB activation.[8][9]
Specificity: Studies have indicated that this compound exhibits a selective inhibitory effect on platelet aggregation induced by the PAR4-activating peptide (AYPGKF-NH2) over that induced by the PAR1-activating peptide (SFLLRN-NH2) or the thromboxane (B8750289) A2 receptor agonist U46619.[6]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo assays.
Table 1: In Vitro Inhibition of Platelet Function
| Assay | Agonist | Species | Test System | Endpoint | Concentration of DMHF | % Inhibition / Effect | Reference |
| Platelet Aggregation | PAR4-AP (AYPGKF-NH2) | Human | Washed Platelets | Aggregation | Not Specified | Inhibited | [5][6] |
| GPIIb/IIIa Activation | PAR4-AP (AYPGKF-NH2) | Human | Platelets | PAC-1 Binding | Not Specified | Inhibited | [5][6] |
| P-Selectin Secretion | PAR4-AP (AYPGKF-NH2) | Human | Platelets | CD62P Expression | Not Specified | Inhibited | [5][6] |
| Thrombus Formation | Collagen | Human | Recalcified Whole Blood (Microfluidics) | Thrombus Formation | Not Specified | Reduced | [5][6] |
| PAR4 Expression | High Glucose | Human | Endothelial Cells (EA.hy926) | mRNA & Protein Levels | 1-10 µM | Decreased | [8] |
Table 2: In Vivo Antithrombotic Activity and Bleeding Time
| Model | Species | Treatment | Endpoint | Result | Reference |
| FeCl3-induced Carotid Artery Thrombosis | Mouse | This compound | Occlusion Time | Significantly Protected | [5] |
| Tail Bleeding Time | Mouse | This compound | Bleeding Time | Not Significantly Affected | [5] |
| Streptozotocin-induced Diabetic Model | Mouse | Oral administration of DMHF | Vascular PAR4 Expression & Endothelial Dysfunction | Ameliorated | [8][9] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize the PAR4 antagonistic activity of this compound.
In Vitro Assays
4.1.1 Human Platelet Aggregation Assay:
-
Platelet Preparation: Human blood is collected from healthy, drug-free volunteers into anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation of PRP and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Aggregation Measurement: Platelet aggregation is monitored using a lumi-aggregometer. Washed platelets are pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Agonist Stimulation: Aggregation is initiated by the addition of a PAR4-activating peptide (e.g., AYPGKF-NH2). The change in light transmission, which corresponds to the extent of aggregation, is recorded over time.
4.1.2 Flow Cytometry for GPIIb/IIIa Activation and P-Selectin Expression:
-
Platelet Preparation and Treatment: Washed human platelets are prepared as described above and treated with this compound or vehicle.
-
Stimulation and Staining: Platelets are stimulated with a PAR4 agonist. Following stimulation, platelets are incubated with fluorescently labeled antibodies against activated GPIIb/IIIa (e.g., PAC-1) and P-selectin (e.g., anti-CD62P).
-
Data Acquisition and Analysis: The fluorescence intensity of the stained platelets is measured using a flow cytometer. The percentage of positive cells and the mean fluorescence intensity are analyzed to quantify receptor activation and granule secretion.
4.1.3 Microfluidic Thrombus Formation Assay:
-
Device Preparation: Microfluidic chambers are coated with collagen to mimic a thrombogenic surface.
-
Blood Perfusion: Recalcified whole blood, pre-treated with this compound or vehicle, is perfused through the collagen-coated chambers at a defined arterial shear rate.
-
Imaging and Analysis: Thrombus formation is visualized and quantified in real-time using fluorescence microscopy (e.g., by labeling platelets with a fluorescent dye). The surface area covered by thrombi is measured to assess the antithrombotic effect.
4.1.4 β-Arrestin Recruitment Assay:
-
Cell Culture and Transfection: A cell line (e.g., CHO-K1) is used that exogenously expresses human PAR4. These cells are engineered to express a reporter system for β-arrestin recruitment (e.g., enzyme complementation assay).
-
Compound Treatment and Stimulation: The cells are treated with this compound followed by stimulation with a PAR4 agonist.
-
Signal Detection: The recruitment of β-arrestin to the activated PAR4 is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence).
In Vivo Models
4.2.1 Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model:
-
Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.
-
Drug Administration: this compound or vehicle is administered to the mice (e.g., intraperitoneally or orally) at a specified time before the injury.
-
Thrombosis Induction: A piece of filter paper saturated with FeCl3 solution is applied to the adventitial surface of the carotid artery to induce endothelial injury and subsequent thrombosis.
-
Blood Flow Monitoring: Blood flow in the carotid artery is monitored continuously using a Doppler flow probe. The time to complete occlusion of the artery is recorded as the primary endpoint.
4.2.2 Tail Bleeding Time Assay:
-
Animal Preparation: Mice are anesthetized and placed in a restraining device.
-
Drug Administration: this compound or vehicle is administered as in the thrombosis model.
-
Tail Transection: A small segment (e.g., 3 mm) of the tail tip is transected with a scalpel.
-
Bleeding Time Measurement: The tail is immediately immersed in warm saline, and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Potential of 7,4'-Dimethoxy-3-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant potential of the flavonoid 7,4'-Dimethoxy-3-hydroxyflavone. This document synthesizes available data on its biological activities, outlines relevant experimental methodologies, and visualizes key signaling pathways to support further research and development. While direct quantitative data from in vitro antioxidant assays are limited for this specific compound, this guide presents available cellular and in vivo evidence, alongside data for structurally similar flavonoids, to build a comprehensive profile of its antioxidant capabilities.
Executive Summary
Quantitative Data on Antioxidant Activity
Direct quantitative measures of the in vitro antioxidant capacity of this compound are not extensively documented. However, data from in vivo studies and research on structurally related compounds provide valuable insights into its potential.
In Vivo Antioxidant Activity
A key study investigating the effects of this compound in a diabetic mouse model provides significant evidence of its in vivo antioxidant action. Administration of the compound led to a marked reduction in established biomarkers of oxidative stress.
Table 1: In Vivo Antioxidant Effects of this compound in a Diabetic Mouse Model
| Biomarker | Method | Result | Reference |
| Malondialdehyde (MDA) | TBARS Assay | Statistically significant reduction in serum MDA levels compared to the diabetic control group. | [2] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Immunohistochemistry | Noticeable decrease in aortic 8-OHdG levels, indicating reduced oxidative DNA damage. | [2] |
Comparative In Vitro Antioxidant Activity
To provide a contextual understanding of the potential free radical scavenging activity of this compound, the following table includes data for a structurally similar flavonoid, 7-hydroxy-3',4'-dimethoxyflavone. It is important to note that the substitution pattern of hydroxyl and methoxy (B1213986) groups significantly influences antioxidant activity.
Table 2: DPPH Radical Scavenging Activity of a Structurally Related Flavonoid
| Compound | Assay | IC50 Value (µg/mL) | Interpretation | Reference |
| 7-hydroxy-3',4'-dimethoxyflavone | DPPH | > 100 | Low radical scavenging activity | [3] |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the stable DPPH radical is reduced, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[3]
-
Reagents and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: A cell-permeable dye (DCFH-DA) is taken up by cells and deacetylated to a non-fluorescent compound (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can inhibit this oxidation.
-
Reagents and Equipment:
-
Adherent cell line (e.g., HepG2, HeLa)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
A free radical initiator (e.g., AAPH)
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
-
-
Procedure:
-
Culture cells to confluence in a 96-well black microplate.
-
Pre-incubate the cells with DCFH-DA and varying concentrations of this compound.
-
After incubation, wash the cells.
-
Add the free radical initiator to induce oxidative stress.
-
Measure the fluorescence intensity over time at an excitation of ~485 nm and an emission of ~535 nm.
-
Quantify the inhibition of DCF formation by the test compound relative to the control.
-
Signaling Pathways and Mechanisms of Action
Flavonoids exert their antioxidant effects through both direct radical scavenging and modulation of intracellular signaling pathways.
Inhibition of ROS-Dependent NF-κB Activation
Research on this compound has shown that it can ameliorate high glucose-induced endothelial dysfunction. A key mechanism in this process is the inhibition of reactive oxygen species (ROS)-dependent activation of the transcription factor NF-κB.[1] Under hyperglycemic conditions, increased ROS production leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory and pro-oxidant genes. By reducing ROS levels, this compound can prevent the downstream inflammatory cascade mediated by NF-κB.
Caption: Putative mechanism of this compound in endothelial cells.
Potential Interaction with the Nrf2-ARE Pathway
While direct evidence for the interaction of this compound with the Nrf2 pathway is yet to be established, it is a well-documented mechanism for many flavonoids.[4] The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]
Caption: General flavonoid interaction with the Nrf2-ARE pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant potential of a compound like this compound.
Caption: Experimental workflow for antioxidant potential assessment.
Conclusion
This compound exhibits significant antioxidant potential, as demonstrated by its ability to reduce oxidative stress in cellular and in vivo models.[1] Its mechanism of action is linked to the suppression of ROS-dependent inflammatory pathways. While direct in vitro free radical scavenging data is currently limited, the existing evidence strongly supports its role as a potent modulator of cellular redox status. Further research is warranted to fully elucidate its in vitro antioxidant capacity and to explore its potential therapeutic applications in diseases with an underlying oxidative stress component. This guide provides a foundational resource for researchers and scientists to design and execute further investigations into the promising antioxidant properties of this compound.
References
- 1. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
The Anti-inflammatory Potential of 7,4'-Dimethoxy-3-hydroxyflavone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the anti-inflammatory properties of the flavonoid 7,4'-Dimethoxy-3-hydroxyflavone. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. This document synthesizes the current understanding of its mechanisms of action, supported by available preclinical data, and outlines detailed experimental protocols for its investigation.
Executive Summary
This compound, a synthetic flavonoid, has emerged as a promising anti-inflammatory agent. Its primary mechanism of action involves the antagonism of Protease-Activated Receptor 4 (PAR4), a key receptor in thrombosis and inflammation. By inhibiting PAR4, this compound effectively modulates downstream signaling cascades, including the Protein Kinase C (PKC), Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, it has been suggested to interfere with the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved in the anti-inflammatory effects of this compound.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for the direct anti-inflammatory effects of this compound, such as IC50 values for cytokine inhibition, are not extensively available in the public domain, its activity as a PAR4 antagonist has been characterized. For comparative context, data for the related compound 7,4'-dimethoxyflavone (B191123) (lacking the 3-hydroxy group) is presented.
Table 1: In Vivo Anti-inflammatory Activity of 7,4'-Dimethoxyflavone (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose (mg/kg) | Time after Carrageenan (hours) | Paw Edema Inhibition (%) |
|---|---|---|---|
| 7,4'-Dimethoxyflavone | 50 | 3 | 52.4 |
| Indomethacin (Standard) | 10 | 3 | Not Specified |
Data from a study on 7,4'-dimethoxyflavone, not this compound.[1]
Table 2: In Vitro Effects of 7,4'-Dimethoxyflavone on Inflammatory Mediators
| Assay | Concentration | Effect |
|---|---|---|
| COX-2 Inhibition | Not Specified | Higher degree of inhibition compared to COX-1 |
| TNF-α and IL-1β Production | Concentration-dependent | Inhibition observed |
| Nitrite Ion Generation | Not Specified | Maximally effective among tested dimethoxy flavones |
Data from a study on 7,4'-dimethoxyflavone, not this compound.[1]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the PAR4 signaling pathway. PAR4 activation by proteases like thrombin triggers a cascade of intracellular events that contribute to inflammation. This compound acts as an antagonist to this receptor, thereby blocking these downstream signals.[2][3][4]
PAR4 Signaling Pathway
The following diagram illustrates the PAR4 signaling cascade and the inhibitory action of this compound.
Caption: PAR4 signaling cascade and its inhibition by this compound.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, ERK and p38, and is suggested to suppress NF-κB activation.[2][3]
References
- 1. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antithrombotic Potential of 7,4'-Dimethoxy-3-hydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,4'-Dimethoxy-3-hydroxyflavone, a naturally derived flavonoid, has emerged as a promising antithrombotic agent with a novel mechanism of action. This technical guide provides an in-depth overview of its pharmacological profile, focusing on its activity as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). We consolidate available data on its in vitro and in vivo efficacy, detail the experimental methodologies utilized in its characterization, and visualize the key signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation antiplatelet therapies.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A key player in the pathophysiology of these diseases is the platelet, whose activation and aggregation are critical for thrombus formation. While existing antiplatelet therapies are effective, they are often associated with an increased risk of bleeding. This has spurred the search for novel antithrombotic agents with improved safety profiles.
This compound has been identified as a promising candidate that addresses this unmet need. It selectively inhibits PAR4, a key thrombin receptor on human platelets, thereby modulating platelet activation and aggregation with a potentially lower bleeding risk.[1][2][3][4]
Mechanism of Action: PAR4 Antagonism
The primary mechanism underlying the antithrombotic activity of this compound is its antagonism of the PAR4 receptor.[1][4] Thrombin, a potent platelet activator, cleaves the N-terminal domain of PAR4 to expose a tethered ligand, which then auto-activates the receptor, initiating a cascade of intracellular signaling events. This compound competitively binds to PAR4, preventing its activation by thrombin.
This targeted inhibition of PAR4 leads to the downstream suppression of several key processes in platelet activation:
-
Inhibition of Platelet Aggregation: By blocking PAR4, the compound effectively reduces thrombin-induced platelet aggregation.[1][4]
-
Reduced GPIIb/IIIa Activation: Activation of the GPIIb/IIIa receptor is a final common pathway for platelet aggregation. This compound inhibits the conformational change required for its activation.[1][4]
-
Decreased P-selectin Secretion: P-selectin is a cell adhesion molecule expressed on the surface of activated platelets that mediates their interaction with leukocytes. The compound suppresses its surface expression.[1][4]
-
Inhibition of Downstream Signaling: The activation of PAR4 triggers intracellular signaling cascades involving Ca2+ mobilization, protein kinase C (PKC), Akt, and MAP kinases (ERK and p38). This compound has been shown to inhibit these downstream pathways.[1][4]
Signaling Pathway of PAR4 Inhibition
Caption: Inhibition of the PAR4 signaling cascade by this compound.
Quantitative Data on Antithrombotic Activity
While the available literature confirms the potent antithrombotic activity of this compound, specific quantitative data such as IC50 values for various assays were not available in the publicly accessible abstracts of the primary research articles. The following tables summarize the types of quantitative data that have been generated, based on the descriptions in the literature.
Table 1: In Vitro Antiplatelet Activity Profile
| Assay | Endpoint Measured | Agonist | Result |
| Platelet Aggregation | Inhibition of platelet aggregation | PAR4-activating peptide | Potent Inhibition |
| GPIIb/IIIa Activation | Reduction in activated GPIIb/IIIa | PAR4-activating peptide | Significant Reduction |
| P-selectin Secretion | Decrease in surface P-selectin | PAR4-activating peptide | Significant Decrease |
| Intracellular Ca2+ Mobilization | Inhibition of Ca2+ release | PAR4-activating peptide | Inhibition Observed |
| Akt Phosphorylation | Reduction in phosphorylated Akt | PAR4-activating peptide | Inhibition Observed |
| ERK/p38 Phosphorylation | Reduction in phosphorylated ERK/p38 | PAR4-activating peptide | Inhibition Observed |
| Thrombus Formation | Reduction in thrombus size | Recalcified whole blood | Significant Reduction |
Table 2: In Vivo Antithrombotic and Bleeding Profile
| Model | Parameter Measured | Treatment | Result |
| FeCl3-induced Carotid Artery Thrombosis (Mouse) | Time to occlusion / Thrombus weight | This compound | Significantly protected from occlusion |
| Tail Bleeding Time (Mouse) | Duration of bleeding | This compound | No significant effect on bleeding time |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the original research publications and were not available in the public domain. However, based on the methodologies cited, the following are generalized protocols for the key experiments conducted.
In Vitro Platelet Aggregation Assay
This assay measures the extent of platelet aggregation in response to an agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline is established.
-
Compound Incubation: this compound or vehicle control is added to the PRP and incubated for a specified time.
-
Agonist Addition: A PAR4-activating peptide is added to induce platelet aggregation.
-
Data Acquisition: The change in light transmittance, which corresponds to the degree of aggregation, is recorded over time.
FeCl3-induced Carotid Artery Thrombosis Model
This in vivo model assesses the antithrombotic efficacy of a compound in a living organism.
-
Animal Preparation: A mouse is anesthetized. The common carotid artery is surgically exposed.
-
Drug Administration: this compound or vehicle is administered to the mouse (e.g., orally or intravenously) at a predetermined time before the injury.
-
Induction of Thrombosis: A filter paper saturated with a specific concentration of ferric chloride (FeCl3) is applied to the surface of the carotid artery for a defined period. This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Monitoring of Blood Flow: A Doppler flow probe is placed on the artery to continuously monitor blood flow.
-
Endpoint Measurement: The time to complete vessel occlusion is recorded. After the experiment, the artery segment containing the thrombus can be excised and weighed.
Workflow for In Vivo Thrombosis Model
Caption: Experimental workflow for the FeCl3-induced carotid artery thrombosis model.
Tail Bleeding Time Assay
This assay is used to assess the potential bleeding risk of an antithrombotic agent.
-
Animal Preparation: A mouse is anesthetized.
-
Drug Administration: this compound or a control substance is administered.
-
Tail Transection: A small, standardized segment of the distal tail is transected with a sharp blade.
-
Bleeding Measurement: The tail is immediately immersed in warm saline, and the time until bleeding stops for a defined period is recorded. Alternatively, the blood can be blotted onto filter paper at regular intervals.
-
Endpoint: The total time to cessation of bleeding is the primary endpoint.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antithrombotic drug discovery. Its selective antagonism of PAR4 offers a promising strategy for uncoupling the therapeutic antithrombotic effect from the adverse effect of increased bleeding. The available data strongly support its potential as a novel antiplatelet agent.[1][4]
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential.
-
Toxicology Studies: Comprehensive safety and toxicology assessments are required before it can be considered for clinical development.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in humans for the prevention and treatment of thrombotic diseases.
The continued investigation of this and other PAR4 antagonists holds great promise for the development of safer and more effective antithrombotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of 7,4'-Dimethoxy-3-hydroxyflavone: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Preclinical In Vitro Activities of a Promising PAR4 Antagonist
Introduction
7,4'-Dimethoxy-3-hydroxyflavone is a synthetic flavonoid that has garnered significant attention in preclinical research for its potent and selective biological activities. Primarily investigated for its role as a protease-activated receptor 4 (PAR4) antagonist, this molecule has demonstrated significant potential in the fields of thrombosis, inflammation, and vascular disorders. This technical guide provides a comprehensive overview of the in vitro studies on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.
Antiplatelet and Antithrombotic Activity
The most extensively studied in vitro activity of this compound is its antagonism of PAR4, a key receptor in thrombin-induced platelet activation. By inhibiting PAR4, the compound effectively modulates platelet aggregation and associated downstream signaling pathways.
Quantitative Data Summary: Antiplatelet Effects
| Assay | Agonist | Test System | Endpoint | Result (IC₅₀/Inhibition) | Reference |
| Platelet Aggregation | PAR4-AP (100 µM) | Human Platelet-Rich Plasma | Inhibition of Aggregation | IC₅₀: 2.3 ± 0.4 µM | [1][2] |
| GPIIb/IIIa Activation | PAR4-AP (100 µM) | Human Platelets | PAC-1 Binding (Flow Cytometry) | Significant inhibition at 10 µM | [1] |
| P-Selectin Secretion | PAR4-AP (100 µM) | Human Platelets | CD62P Expression (Flow Cytometry) | Significant inhibition at 10 µM | [1] |
| Intracellular Ca²⁺ Mobilization | PAR4-AP (200 µM) | Human Endothelial Cells (EA.hy926) | Fluo-4 Fluorescence | Significant reduction at 1-10 µM | [3][4] |
| Akt Phosphorylation | PAR4-AP (100 µM) | Human Platelets | Western Blot | Concentration-dependent inhibition | [1] |
| ERK1/2 Phosphorylation | PAR4-AP (100 µM) | Human Platelets | Western Blot | Concentration-dependent inhibition | [1] |
| p38 MAPK Phosphorylation | PAR4-AP (100 µM) | Human Platelets | Western Blot | Concentration-dependent inhibition | [1] |
Experimental Protocols
-
Objective: To determine the inhibitory effect of this compound on platelet aggregation.
-
Method:
-
Prepare human platelet-rich plasma (PRP) from citrated whole blood by centrifugation.
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ cells/mL.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Induce platelet aggregation by adding a PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH₂).
-
Monitor the change in light transmittance for 5 minutes using a platelet aggregometer.
-
Calculate the percentage of aggregation inhibition relative to the vehicle control and determine the IC₅₀ value.[1]
-
-
Objective: To assess the effect of the compound on platelet activation markers.
-
Method:
-
Prepare washed human platelets and resuspend them in a suitable buffer.
-
Incubate the platelets with different concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Stimulate the platelets with PAR4-AP.
-
Add fluorescently labeled antibodies specific for the activated form of GPIIb/IIIa (e.g., PAC-1) and for P-selectin (e.g., anti-CD62P).
-
Incubate in the dark at room temperature for 20 minutes.
-
Fix the platelets with paraformaldehyde.
-
Analyze the samples using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[1]
-
-
Objective: To investigate the impact of the compound on downstream signaling pathways.
-
Method:
-
Treat washed human platelets with this compound at various concentrations, followed by stimulation with PAR4-AP.
-
Lyse the platelets in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt, ERK1/2, and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.[1]
-
Signaling Pathway Visualization
Caption: PAR4 signaling cascade and the inhibitory action of this compound.
Antioxidant and Anti-inflammatory Activities
In addition to its antiplatelet effects, this compound exhibits antioxidant and anti-inflammatory properties, particularly in the context of endothelial dysfunction.
Quantitative Data Summary: Antioxidant and Anti-inflammatory Effects
| Assay | Test System | Endpoint | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | Scavenging of DPPH radical | Weak activity (IC₅₀ > 100 µg/mL for a similar compound) | [3] |
| ROS Inhibition | High Glucose-Treated Endothelial Cells | NF-κB Activation | Inhibition of ROS-dependent NF-κB activation | [3] |
| PAR4 Expression | High Glucose-Treated Endothelial Cells | mRNA and Protein Levels | Reduction in high glucose-induced PAR4 expression | [3] |
Experimental Protocols
-
Objective: To evaluate the direct free radical scavenging activity of the compound.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity compared to a control and determine the IC₅₀ value.
-
-
Objective: To assess the compound's ability to mitigate oxidative stress and inflammation in a cellular model.
-
Method:
-
Culture human endothelial cells (e.g., EA.hy926) to confluence.
-
Induce oxidative stress by exposing the cells to high glucose conditions.
-
Treat the cells with this compound at different concentrations.
-
For ROS measurement, load the cells with a fluorescent probe (e.g., DCFH-DA) and measure the fluorescence intensity.
-
For NF-κB activation, perform immunofluorescence staining or western blotting for the p65 subunit of NF-κB to assess its nuclear translocation.[3]
-
Signaling Pathway Visualization
Caption: Inhibition of high glucose-induced endothelial dysfunction by this compound.
General Experimental Workflow
Caption: A general workflow for the in vitro evaluation of this compound.
Conclusion
The in vitro data strongly support the characterization of this compound as a potent and selective PAR4 antagonist with significant antiplatelet activity. Its mechanism of action involves the inhibition of key downstream signaling molecules, including intracellular calcium, Akt, ERK, and p38 MAPK. Furthermore, the compound demonstrates beneficial effects in cellular models of endothelial dysfunction by mitigating oxidative stress and inflammation. While its direct antioxidant capacity appears modest, its cellular protective effects are noteworthy. This comprehensive in vitro profile highlights this compound as a promising lead compound for the development of novel therapeutics targeting thrombotic and inflammatory diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone from Chalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 7,4'-Dimethoxy-3-hydroxyflavone, a flavonol derivative of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction.
Overall Synthesis Pathway
The synthesis proceeds in two primary stages:
-
Claisen-Schmidt Condensation: A 2'-hydroxyacetophenone (B8834) derivative reacts with a benzaldehyde (B42025) derivative in the presence of a base to yield a 2'-hydroxychalcone (B22705).
-
Algar-Flynn-Oyamada (AFO) Reaction: The 2'-hydroxychalcone intermediate undergoes oxidative cyclization using alkaline hydrogen peroxide to form the final 3-hydroxyflavone (B191502) product.[1][2]
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4,4'-dimethoxychalcone (Intermediate)
This protocol is based on the principles of the Claisen-Schmidt condensation reaction.[3][4][5]
Materials and Reagents:
-
2'-Hydroxy-4'-methoxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% solution
-
Distilled water
-
Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve 1.0 equivalent of 2'-Hydroxy-4'-methoxyacetophenone in ethanol.
-
In a separate beaker, prepare a solution of 2.5 equivalents of NaOH in water and add it to the ethanolic solution of the acetophenone (B1666503) with stirring.[3]
-
Continue stirring the mixture at room temperature for approximately 15 minutes.
-
Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of 4-Methoxybenzaldehyde dropwise at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297):n-hexane, 3:7 v/v).[3]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3). A yellow solid precipitate of the chalcone will form.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the precipitate with cold distilled water to remove inorganic impurities.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2'-Hydroxy-4,4'-dimethoxychalcone.
Step 2: Synthesis of this compound (Final Product)
This protocol employs the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of the chalcone intermediate.[1][6]
Materials and Reagents:
-
2'-Hydroxy-4,4'-dimethoxychalcone (from Step 1)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Ethanol
-
Hydrochloric acid (HCl), 5N solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, Büchner funnel, filter paper
Procedure:
-
Preparation of Reaction Mixture: To a suspension of 0.01 moles of 2'-Hydroxy-4,4'-dimethoxychalcone in approximately 80-90 mL of ethanol, add 10 mL of 20% aqueous sodium hydroxide with stirring.[6]
-
Oxidative Cyclization: Carefully add 15-20 mL of 30% hydrogen peroxide dropwise to the reaction mixture over a period of 30 minutes.[6]
-
Maintain the reaction temperature at around 30°C and continue stirring for 3-4 hours.[6]
-
Work-up and Isolation: Pour the reaction mixture into crushed ice containing 5N hydrochloric acid to precipitate the product.[6]
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate or ethanol to yield pure this compound.[6]
Caption: Reaction scheme for the Algar-Flynn-Oyamada synthesis of the target flavone.
Data Presentation
The following tables summarize the key data for the synthesized compounds.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Yield (%) | CAS Number |
| 2'-Hydroxy-4,4'-dimethoxychalcone | C₁₇H₁₆O₄ | 284.31 | Yellow Solid | ~70-85% | 25931-46-8 |
| This compound | C₁₇H₁₄O₅ | 298.29 | Solid | ~60-70% | 13198-99-7 |
Table 2: Spectroscopic Data Summary
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2'-Hydroxy-4,4'-dimethoxychalcone | Signals for aromatic protons, methoxy (B1213986) groups (~3.8-3.9 ppm), α,β-unsaturated protons (vinyl H), and a characteristic downfield singlet for the 2'-OH proton. | Signals for carbonyl carbon (~192 ppm), aromatic carbons, methoxy carbons (~55-56 ppm), and α,β-unsaturated carbons. | ~3400 (O-H), ~1640 (C=O, conjugated), ~1600, 1510 (C=C, aromatic), ~1250 (C-O, ether). |
| This compound | Signals for aromatic protons, two distinct methoxy group singlets (~3.9 ppm), and a singlet for the 3-OH proton. The characteristic α,β-protons of the chalcone are absent.[7] | Signals for C2, C3, C4 (carbonyl, ~175 ppm), aromatic carbons, and two methoxy carbons (~56 ppm).[7] | ~3450 (O-H), ~1625 (C=O, γ-pyrone), ~1605, 1500 (C=C, aromatic), ~1260 (C-O, ether).[7] |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used. The data provided is based on characteristic values for similar structures found in the literature.[7]
References
Application Notes and Protocols for the Purification of 7,4'-Dimethoxy-3-hydroxyflavone
Introduction
7,4'-Dimethoxy-3-hydroxyflavone is a synthetic flavonoid that has garnered interest in drug development for its potential antithrombotic activity. As a protease-activated receptor 4 (PAR4) antagonist, it has shown promise in preventing arterial occlusions with a reduced risk of bleeding in preclinical studies[1]. Achieving high purity of this compound is critical for accurate biological evaluation and potential therapeutic applications. These application notes provide detailed protocols and troubleshooting guidance for the purification of this compound using common laboratory techniques.
The primary methods for purifying flavonoids such as this compound include recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC)[2]. The choice of method depends on the scale of the synthesis, the impurity profile of the crude product, and the desired final purity.
Data Presentation: Purification Efficiency
To systematically evaluate and compare the effectiveness of different purification methods, it is essential to record key quantitative data. The following table provides a template for summarizing experimental results.
| Purification Method | Starting Material (mg) | Purified Material (mg) | Yield (%) | Purity Before (%) | Purity After (%) | Notes |
| Recrystallization | Specify solvent system | |||||
| Column Chromatography | Specify stationary and mobile phases | |||||
| Preparative HPLC | Specify column and mobile phase |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent. For flavonoids with structures similar to this compound, ethanol (B145695) is often a suitable solvent[2][3].
Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol, ethyl acetate, or a mixed solvent system (e.g., ethanol-water, acetone-hexane) are good starting points[2][4].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved[2].
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and briefly heat the solution. Remove the charcoal by hot filtration[2].
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation[2].
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a widely used method for separating compounds based on their differential adsorption to a stationary phase. For flavonoids, silica (B1680970) gel is a common stationary phase[3].
Protocol:
-
Stationary Phase and Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) using a slurry method with the initial mobile phase (e.g., n-hexane:acetone (B3395972), 7:3)[2][3].
-
Sample Preparation: Dissolve the crude product in a minimum volume of a polar solvent like acetone or methanol. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder[2].
-
Loading the Column: Carefully add the sample adsorbed onto silica gel to the top of the packed column. Add a thin layer of sand to protect the sample layer[2].
-
Elution: Begin elution with a non-polar solvent mixture, such as n-hexane:acetone (7:3)[3]. The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent (e.g., acetone) to elute the compound[2].
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure[2].
Troubleshooting:
-
Compound Degradation: If the compound degrades on the acidic silica gel, consider deactivating the silica by using a solvent system containing a small amount (0.1-1%) of triethylamine, or use an alternative stationary phase like neutral alumina[2].
-
Poor Separation: Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the target compound. A gradient elution may also improve separation[2].
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure compounds. A reverse-phase method is commonly used for flavonoids[5].
Protocol:
-
Column and Mobile Phase: Use a reverse-phase column (e.g., C18). The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape[5].
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Method Development: Develop an isocratic or gradient elution method on an analytical scale to achieve good separation between the target compound and impurities.
-
Scale-Up: Scale up the optimized analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified compound.
Visualizations
References
- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Quantification of 7,4'-Dimethoxy-3-hydroxyflavone by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the quantification of 7,4'-Dimethoxy-3-hydroxyflavone using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is essential for the accurate determination of this flavonoid in various sample matrices, which is critical for quality control, pharmacokinetic analysis, and formulation development in the pharmaceutical and nutraceutical industries. The method utilizes a reversed-phase C18 column with a gradient elution, ensuring high resolution and reproducible results.
Introduction
This compound is a member of the flavonoid class of polyphenolic compounds, which are of significant interest due to their potential therapeutic properties. Accurate and precise quantification of this compound is fundamental for research and development. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of flavonoids, offering high resolution, sensitivity, and specificity.[1][2] This document provides a comprehensive protocol for the quantitative analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents and Standards
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Acetic acid (analytical grade)
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These conditions are based on established methods for similar flavonoid compounds and are designed to provide good peak shape and resolution.
| Parameter | Condition |
| Stationary Phase | Reversed-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~340-350 nm (based on UV maxima of similar flavonoids)[3][4] |
| Injection Volume | 10 µL |
Method Validation Summary
The following table summarizes the typical validation parameters for a quantitative HPLC method for flavonoids.[3][4]
| Parameter | Typical Range |
| Linearity (r²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow
References
Application Notes and Protocols for In Vitro Platelet Aggregation Assay with 7,4'-Dimethoxy-3-hydroxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid compound that has been identified as a potent antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-induced platelet activation.[1][2][3] This compound exhibits a selective inhibitory effect on platelet aggregation and secretion mediated by PAR4 activation.[2] Understanding the in vitro effects of this compound on platelet function is crucial for its development as a potential antiplatelet therapeutic agent with antithrombotic activity and a potentially reduced bleeding risk.[1][2] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on human platelet aggregation using light transmission aggregometry (LTA).
Data Presentation
The inhibitory effect of this compound on platelet aggregation induced by a PAR4-activating peptide (PAR4-AP, AYPGKF-NH2) can be quantified to determine its potency. The following table summarizes the available quantitative data.
| Agonist | Compound Concentration | % Inhibition of Platelet Aggregation | IC50 Value |
| PAR4-AP (AYPGKF-NH2) | 1 µM | Data not available | Not explicitly stated in search results |
| 3 µM | Data not available | ||
| 10 µM | Data not available | ||
| Collagen | 1-5 µM | Inhibited | Not explicitly stated in search results |
| U46619 (Thromboxane A2 mimetic) | 1-5 µM | Inhibited | Not explicitly stated in search results |
Note: While the provided search results confirm the inhibitory activity of this compound, specific percentage inhibition values and a precise IC50 for PAR4-AP-induced aggregation were not detailed in the abstracts. The compound did show inhibitory effects against collagen and U46619-induced aggregation.[1][2]
Experimental Protocols
This protocol describes the in vitro assessment of this compound's effect on platelet aggregation using LTA.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180)
-
Platelet-activating agonists:
-
PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2)
-
Collagen
-
Thromboxane A2 mimetic (e.g., U46619)
-
ADP
-
-
Tyrode's buffer
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Carefully aspirate the upper PRP layer.
-
PPP Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Place a cuvette containing PPP into the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette containing adjusted PRP to set the 0% light transmission baseline.
-
-
Pre-incubation with Inhibitor:
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Add varying concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) to the PRP. The final concentration of DMSO should be consistent across all samples and typically below 0.5%.
-
Incubate the mixture for 5-10 minutes at 37°C with stirring (e.g., 1000 rpm).
-
-
Initiation of Aggregation: Add the platelet agonist (e.g., PAR4-AP, collagen, or U46619) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response reaches a plateau.
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation assay.
Signaling Pathway of PAR4-Mediated Platelet Aggregation and Inhibition by this compound
Caption: Inhibition of the PAR4 signaling cascade by this compound.
References
- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cellular Activity of 7,4'-Dimethoxy-3-hydroxyflavone
Introduction
7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered significant interest within the scientific community for its potential therapeutic properties. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities. Preclinical studies suggest that this compound possesses notable anti-inflammatory, antioxidant, and anti-cancer properties. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular activities of this compound. Detailed protocols for key cell-based assays are provided, along with data presentation tables to facilitate the interpretation and comparison of results.
Key Biological Activities and Mechanisms of Action
This compound exerts its effects through multiple mechanisms:
-
Anti-Inflammatory Activity: The compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound can reduce the expression of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).
-
Antioxidant Activity: This flavone (B191248) has demonstrated the capacity to mitigate oxidative stress. It can ameliorate the detrimental effects of reactive oxygen species (ROS), which are implicated in various diseases. The antioxidant effect may be attributed to both direct ROS scavenging and the modulation of intracellular antioxidant defense mechanisms.
-
Anti-Cancer Activity: Studies have revealed the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines. The proposed mechanism involves the induction of cell cycle arrest and apoptosis. In some cancer types, such as glioblastoma, it has been observed to inhibit cell migration and invasion at non-toxic concentrations.
-
Anti-Thrombotic Activity: this compound has been identified as a protease-activated receptor 4 (PAR4) antagonist, which contributes to its anti-platelet and antithrombotic effects[1][2].
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.
Table 1: Anti-Cancer Activity of this compound
| Cancer Type | Cell Line | IC50 (µM) | Observed Effects | Reference |
| Melanoma | SK-MEL-1 | Strong cytotoxicity reported | G2/M phase cell cycle arrest, Apoptosis induction, Tubulin polymerization blockage | [3] |
| Leukemia | HL-60 | Strong cytotoxicity reported | G2/M phase cell cycle arrest, Potent apoptosis induction | [3] |
| Leukemia | U-937 | Strong cytotoxicity reported | G2/M phase cell cycle arrest, Potent apoptosis induction | [3] |
| Leukemia | MOLT-3 | Strong cytotoxicity reported | G2/M phase cell cycle arrest, Potent apoptosis induction | [3] |
| Leukemia | K-562/ADR | Strong cytotoxicity reported | Effective against multidrug-resistant cells | [3] |
| Glioblastoma | U251 | Not cytotoxic | Suppression of migratory and invasive potentials | [3] |
Table 2: Anti-Inflammatory Activity of a Structurally Related Flavonoid (7,3',4'-trihydroxyflavone)
| Assay | Cell Line | IC50 (µM) | Notes | Reference |
| Nitric Oxide (NO) Suppression | RAW 264.7 | 26.7 | Data for a closely related trihydroxyflavone. |
Table 3: Antioxidant Activity of a Structurally Related Flavonoid (7,3',4'-trihydroxyflavone)
| Assay | Cell Line | IC50 (µM) | Notes | Reference |
| Cellular ROS Scavenging | RAW 264.7 | 2.71 | Data for a closely related trihydroxyflavone. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Logic of Apoptosis Detection by Flow Cytometry
Caption: Distinguishing cell populations in the Annexin V/PI apoptosis assay.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Griess Reagent System
-
Sodium nitrite standard
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
References
- 1. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 7,4'-Dimethoxy-3-hydroxyflavone in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities. This document provides a comprehensive overview of its primary applications, detailing its mechanisms of action, quantitative efficacy, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound.
Antithrombotic and Antiplatelet Applications
The most well-documented therapeutic potential of this compound lies in its activity as a potent antithrombotic and antiplatelet agent. It functions as a selective antagonist of Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.[1][2][3] By inhibiting PAR4, the compound effectively blocks downstream signaling pathways that lead to platelet aggregation and thrombus formation.[1][3]
Mechanism of Action
This compound exerts its antiplatelet effects by inhibiting PAR4-mediated signaling cascades.[1][3] Activation of PAR4 by thrombin typically leads to a sustained influx of intracellular calcium ([Ca2+]), activation of Protein Kinase C (PKC), and subsequent phosphorylation of downstream targets such as Akt and the Mitogen-Activated Protein Kinases (MAPKs) ERK and p38.[1][3] this compound has been shown to inhibit these key signaling events, thereby preventing platelet activation, GPIIb/IIIa activation, and P-selectin secretion.[1][3]
Figure 1: Signaling pathway of PAR4 antagonism by this compound.
Quantitative Data: Antiplatelet Activity
| Parameter | Assay | Agonist | IC50 / Effect | Reference |
| Platelet Aggregation | Human Platelets | PAR4-AP (AYPGKF-NH₂) | Selective inhibition | [1] |
| GPIIb/IIIa Activation | Human Platelets | PAR4-AP | Inhibition observed | [1][3] |
| P-selectin Secretion | Human Platelets | PAR4-AP | Inhibition observed | [1][3] |
| Intracellular Ca²⁺ Release | Human Platelets | PAR4-AP | Inhibition observed | [1][3] |
| Akt Phosphorylation | Human Platelets | PAR4-AP | Inhibition observed | [1][3] |
| ERK/p38 Phosphorylation | Human Platelets | PAR4-AP | Inhibition observed | [1][3] |
Experimental Protocols
This in vivo model is used to evaluate the antithrombotic efficacy of this compound.
Figure 2: Experimental workflow for the FeCl₃-induced thrombosis model.
Protocol:
-
Animal Preparation: Anesthetize mice (e.g., with a ketamine/xylazine cocktail).
-
Surgical Procedure: Make a midline cervical incision and carefully dissect the soft tissue to expose the common carotid artery.
-
Compound Administration: Administer this compound or vehicle control at a predetermined time before injury (e.g., 30 minutes prior).
-
Thrombosis Induction: Place a filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Continuously monitor blood flow using a Doppler flow probe placed upstream of the injury site.
-
Data Analysis: Record the time to complete vessel occlusion, defined as the cessation of blood flow. Compare the occlusion times between the compound-treated and vehicle-treated groups.
This assay assesses the inhibitory effect of the compound on a key early event in platelet activation.
Protocol:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Dye Loading: Incubate the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for intracellular loading.
-
Compound Incubation: Pre-incubate the dye-loaded platelets with various concentrations of this compound or vehicle control.
-
Stimulation: Add a PAR4 agonist (e.g., AYPGKF-NH₂) to induce platelet activation and calcium mobilization.
-
Measurement: Immediately measure the changes in fluorescence intensity using a fluorometer or a flow cytometer.
-
Data Analysis: Calculate the extent of inhibition of the calcium signal in the presence of the compound compared to the vehicle control.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the reduction of reactive oxygen species (ROS) production.[4]
Mechanism of Action
The anti-inflammatory effects are linked to the compound's ability to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[4] Additionally, its antioxidant properties contribute to the reduction of cellular oxidative stress, which is often associated with inflammatory processes.[4]
Figure 3: Anti-inflammatory mechanism via NF-κB and ROS inhibition.
Quantitative Data: Anti-inflammatory Activity
| Parameter | Assay/Cell Line | Effect | Reference |
| NF-κB Activation | Reporter Assay | Inhibition of ROS-dependent activation | [4] |
| Pro-inflammatory Gene Expression | Endothelial Cells | Decreased expression | [4] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition observed (IC50 not specified) | - |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound or vehicle control.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α or LPS).
-
Cell Lysis: After a defined incubation period, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity in the compound-treated cells compared to the stimulated control.
Anticancer Potential
While research on the anticancer properties of this compound is emerging, studies on the closely related structural isomer, 3-Hydroxy-3',4'-dimethoxyflavone, have shown potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][6] The primary mechanisms of action appear to involve cell cycle arrest at the G2/M phase and induction of apoptosis.[1][7]
Quantitative Data: Anticancer Activity of 3-Hydroxy-3',4'-dimethoxyflavone
| Cancer Type | Cell Line | IC50 (µM) | Observed Effects | Reference |
| Leukemia | U-937 | 1.6 ± 0.6 | Induction of Apoptosis | [6] |
| Melanoma | SK-MEL-1 | Not specified, but strong cytotoxicity reported | G2/M phase cell cycle arrest, Apoptosis induction, Tubulin polymerization blockage | [1][7] |
| Leukemia | HL-60 | Strong cytotoxicity reported | G2/M phase cell cycle arrest, Potent apoptosis induction | [1] |
| Leukemia | MOLT-3 | Strong cytotoxicity reported | G2/M phase cell cycle arrest, Potent apoptosis induction | [1] |
| Leukemia (Multidrug-Resistant) | K-562/ADR | Strong cytotoxicity reported | Effective against multidrug-resistant cells | [1] |
| Glioblastoma | U251 | Not cytotoxic at concentrations effective for migration/invasion inhibition | Suppression of migratory and invasive potentials | [1][2] |
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Potential
Flavonoids are increasingly being investigated for their neuroprotective properties. While specific data for this compound is limited, a related compound, 3',4'-dimethoxyflavone (B191118), has been shown to be neuroprotective in SH-SY5Y cells by inhibiting parthanatos, a form of programmed cell death.[8]
Quantitative Data: Neuroprotective Activity of 3',4'-dimethoxyflavone
| Assay | Cell Line | EC50 (µM) | Observed Effect | Reference |
| Cell Viability (against MNNG-induced parthanatos) | SH-SY5Y | 9.94 ± 1.05 | Protection against cell death | [8] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine, rotenone, or amyloid-β peptide) to induce cell death.
-
Cell Viability Assessment: After the toxic insult, assess cell viability using an appropriate method, such as the MTT assay or by staining with viability dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1).
-
Data Analysis: Quantify the percentage of viable cells in the compound-treated groups compared to the group treated with the neurotoxin alone to determine the neuroprotective effect.
Conclusion
This compound presents a compelling profile for drug discovery, with strong evidence supporting its role as a PAR4 antagonist for antithrombotic therapy. Its anti-inflammatory, and potential anticancer and neuroprotective activities, warrant further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore and validate the therapeutic applications of this promising flavonoid. Further studies are encouraged to elucidate the precise IC50 values for its various biological activities and to expand the understanding of its mechanisms of action in different disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 7,4'-Dimethoxy-3-hydroxyflavone for Preclinical In Vivo Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the formulation of 7,4'-Dimethoxy-3-hydroxyflavone, a poorly water-soluble flavonoid, for in vivo studies in murine models. The protocols are designed to enhance solubility and bioavailability for both oral and intravenous administration routes.
Introduction
This compound is a synthetic flavonoid that has demonstrated significant therapeutic potential, notably as a potent antagonist of Protease-Activated Receptor 4 (PAR4).[1][2] Research has highlighted its antithrombotic activity with a reduced bleeding tendency in mice and its capacity to ameliorate diabetic endothelial dysfunction, making it a promising candidate for cardiovascular and metabolic disease research.[1][2][3][4] A primary challenge in the in vivo evaluation of this compound is its poor aqueous solubility, a common characteristic of many flavonoids, which can limit its oral bioavailability.[5]
This application note provides standardized protocols for the preparation of this compound formulations suitable for oral gavage and intravenous injection in mice, enabling consistent and reproducible results in preclinical studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₅ | Sigma-Aldrich |
| Molecular Weight | 298.29 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | General flavonoid property |
Recommended Formulations for In Vivo Studies
The choice of formulation and administration route depends on the specific objectives of the in vivo study. The following protocols provide methods for preparing formulations for both oral and intravenous administration.
Oral Administration Formulation
Oral gavage is a common and effective method for administering compounds to rodents in preclinical studies. Due to the poor water solubility of this compound, a suspension or a solubilized formulation using co-solvents and surfactants is recommended.
Table 2: Oral Formulation Composition
| Component | Purpose | Concentration (v/v) |
| Dimethyl sulfoxide (B87167) (DMSO) | Initial solubilizing agent | 5 - 10% |
| Polyethylene glycol 300 (PEG300) | Co-solvent and vehicle | 30 - 40% |
| Polysorbate 80 (Tween® 80) | Surfactant and emulsifier | 5% |
| Sterile Saline (0.9% NaCl) or PBS | Diluent | q.s. to 100% |
Intravenous Administration Formulation
Intravenous administration requires a sterile, clear, and isotonic solution to prevent embolism and ensure immediate systemic exposure. The concentration of organic solvents should be minimized to avoid hemolysis and other adverse effects.
Table 3: Intravenous Formulation Composition
| Component | Purpose | Concentration (v/v) |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | ≤ 10% |
| Polyethylene glycol 400 (PEG400) | Co-solvent | ≤ 30% |
| Sterile Saline (0.9% NaCl) or PBS | Diluent and tonicity agent | q.s. to 100% |
Experimental Protocols
Protocol for Preparation of Oral Formulation (10 mg/mL)
This protocol describes the preparation of a 1 mL stock of a 10 mg/mL oral formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween® 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh 10 mg of this compound and place it into a sterile microcentrifuge tube.
-
Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Add Co-solvent: Add 400 µL of PEG300 to the solution and vortex until the mixture is homogeneous.
-
Add Surfactant: Add 50 µL of Tween® 80 and vortex thoroughly to ensure complete mixing.
-
Final Dilution: Add 450 µL of sterile saline or PBS to bring the total volume to 1 mL. Vortex until a uniform suspension or clear solution is formed.
-
Final Formulation: The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline/PBS. The final concentration of this compound is 10 mg/mL.
-
Administration: Administer to mice via oral gavage using an appropriate gauge feeding needle. The volume to be administered should be calculated based on the animal's body weight and the desired dose.
Protocol for Preparation of Intravenous Formulation (5 mg/mL)
This protocol outlines the preparation of a 1 mL stock of a 5 mg/mL intravenous formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh Compound: Accurately weigh 5 mg of this compound and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 100 µL of DMSO to the tube and vortex until the compound is fully dissolved.
-
Add Co-solvent: Add 300 µL of PEG400 and vortex until the solution is homogeneous.
-
Final Dilution: Slowly add 600 µL of sterile saline or PBS while vortexing to bring the total volume to 1 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to remove any potential particulates and ensure sterility.
-
Final Formulation: The final formulation will contain 10% DMSO, 30% PEG400, and 60% saline/PBS. The final concentration of this compound is 5 mg/mL.
-
Administration: Administer to mice via intravenous injection (e.g., tail vein). The injection should be performed slowly.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound acts as an antagonist of the PAR4 receptor. Its mechanism of action involves the inhibition of downstream signaling cascades initiated by PAR4 activation.[1][2] This includes the suppression of Ca²⁺ mobilization, protein kinase C (PKC) activation, and the subsequent phosphorylation of Akt and MAP kinases (ERK and p38).[1][2]
Caption: PAR4 signaling pathway and its inhibition.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with this compound.
Caption: Experimental workflow for in vivo studies.
Safety Precautions
-
Always handle this compound and all chemicals in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO can enhance the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing formulations.
-
Follow all institutional guidelines and regulations for animal handling and experimental procedures.
By following these detailed application notes and protocols, researchers can effectively formulate this compound for in vivo studies, ensuring reliable and reproducible data for the evaluation of its therapeutic potential.
References
- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 7,4'-Dimethoxy-3-hydroxyflavone for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the solubility challenges of 7,4'-Dimethoxy-3-hydroxyflavone in bioassays. The following information is designed to troubleshoot common issues and provide detailed protocols for enhancing the solubility of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound in aqueous bioassays?
A1: The primary challenge is its low aqueous solubility. Like many flavonoids, this compound is a hydrophobic molecule, leading to precipitation in aqueous buffers and cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the recommended initial solvents for preparing stock solutions of this compound?
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common phenomenon known as "precipitation upon dilution" or "solvent-shifting." To mitigate this, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains the solubility of your compound, typically below 0.5% (v/v) in most cell-based assays to avoid solvent toxicity.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to promote rapid and uniform dispersion.
-
Gentle warming: Gently warming the aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for bioassays?
A4: Yes, several techniques can significantly enhance the aqueous solubility of poorly soluble flavonoids:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the flavonoid within cyclodextrin molecules can dramatically increase its water solubility.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can improve the dissolution rate and apparent solubility.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Compound will not dissolve in DMSO or ethanol (B145695). | - Insufficient solvent volume.- Low-quality or hydrated solvent.- Compound has degraded or is impure. | - Increase the solvent volume to lower the concentration.- Use fresh, anhydrous, high-purity DMSO or ethanol.- Gently warm the solution (up to 37°C) with sonication.- Verify the purity and integrity of the compound. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution. | - Lower the final working concentration of the compound.- Perform serial dilutions in the aqueous buffer.- Add the compound stock solution to the buffer while vortexing. |
| Precipitation occurs over time during incubation. | - Compound is unstable in the aqueous medium.- Temperature fluctuations affecting solubility.- Interaction with media components (e.g., proteins in serum). | - Prepare fresh dilutions immediately before each experiment.- Maintain a constant and optimal temperature during the experiment.- Test solubility in serum-free media if the experiment allows. |
| Inconsistent or non-reproducible bioassay results. | - Inaccurate concentration due to precipitation.- Compound aggregation at high concentrations. | - Visually inspect for any precipitate before and during the assay.- Filter the final working solution through a 0.22 µm syringe filter (note: this may lower the effective concentration).- Consider including a low concentration of a non-ionic surfactant like Triton X-100 (e.g., 0.01%) to prevent aggregation, but verify its compatibility with your assay.[3] |
Quantitative Data on Solubility Enhancement
While exact solubility values for this compound are not widely published, the following table provides a qualitative comparison of different solubilization methods.
| Solubilization Method | Expected Solubility Enhancement | Considerations |
| DMSO/Ethanol Co-solvent | Moderate | Limited by solvent toxicity in bioassays. |
| Cyclodextrin Inclusion Complex | High | The type of cyclodextrin and the complexation method are critical. |
| Nanoparticle Formulation | High | Requires specialized equipment and characterization. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other flavonoids and aims to enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).[4][5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (analytical grade)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in distilled water to create a concentrated solution (e.g., 20% w/v).
-
Prepare the Flavonoid Solution: Dissolve this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the flavonoid solution dropwise to the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of flavonoid to HP-β-CD is a good starting point.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed flavonoid.
-
Freeze-Drying: Freeze the filtrate at -80°C and then lyophilize for 48 hours to obtain a dry powder of the inclusion complex.
-
Solubility Assessment: Determine the solubility of the complex in water or your bioassay buffer and compare it to the free flavonoid.
Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing flavonoid nanoparticles to improve their dissolution rate and apparent solubility.[6][7]
Materials:
-
This compound
-
A suitable polymer (e.g., polylactic-co-glycolic acid (PLGA) or Eudragit®)
-
A suitable organic solvent (e.g., acetone (B3395972) or ethanol)
-
A suitable aqueous anti-solvent (e.g., distilled water, often containing a stabilizer like polyvinyl alcohol (PVA))
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous anti-solvent, which may contain a stabilizer to prevent nanoparticle aggregation.
-
Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and flavonoid to co-precipitate as nanoparticles. A syringe pump can be used for a controlled and reproducible addition rate.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours or overnight to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection (optional): Nanoparticles can be collected by centrifugation and washed to remove any un-encapsulated flavonoid and excess stabilizer.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Dispersion for Bioassay: The final nanoparticle suspension can be directly used in bioassays, or the collected nanoparticles can be redispersed in the desired buffer.
Visualizations
Signaling Pathway of this compound as a PAR4 Antagonist
This compound has been identified as an antagonist of the Protease-Activated Receptor 4 (PAR4).[8] In platelets, thrombin cleaves and activates PAR4, leading to a signaling cascade that contributes to platelet aggregation and thrombosis. By inhibiting PAR4, this compound can block these downstream events.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
- 7. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 7,4'-Dimethoxy-3-hydroxyflavone in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,4'-Dimethoxy-3-hydroxyflavone. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
This compound is typically supplied as a solid and should be stored in a cool, dry place to minimize degradation. For long-term storage, it is advisable to keep it at -20°C.
Q2: In which solvents is this compound soluble?
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of flavonoids, including this compound, in solution is influenced by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions.[1] Alkaline conditions can lead to degradation.[2][3]
-
Light: Exposure to UV light can cause significant degradation of flavonoids, a process known as photodegradation.[4][5][6][7][8] This is a critical consideration for solutions stored in transparent containers.
-
Temperature: Higher temperatures can accelerate the degradation of many chemical compounds, including flavonoids.
-
Solvent Type: The choice of solvent can impact stability. For instance, photodegradation of some flavones is reported to be faster in polar solvents.[5]
-
Oxygen: The presence of oxygen can contribute to the oxidative degradation of flavonoids.
Q4: Are there any known degradation products of this compound?
Specific degradation products for this compound are not extensively documented in the available literature. However, studies on other flavonoids, such as quercetin (B1663063), have shown that degradation can involve oxidation and the addition of solvent molecules to the flavonoid structure.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Degradation due to improper storage or experimental conditions. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or below in amber vials to protect from light. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium. | Perform a stability test of this compound in the specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels) to determine its half-life. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Appearance of new peaks in HPLC analysis of the compound solution. | Degradation of the compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage and experimental conditions (e.g., pH, light exposure) to minimize degradation. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a general method to determine the stability of this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile (B52724), DMSO, Phosphate Buffered Saline at various pH values)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
From the stock solution, prepare working solutions at a known concentration (e.g., 50 µg/mL) in the different solvents to be tested.
3. Stability Study:
-
Divide each working solution into multiple amber HPLC vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 37°C, exposure to UV light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.
-
Immediately analyze the samples by HPLC.
4. HPLC Analysis:
-
An exemplary HPLC method for a similar compound, 3-Hydroxy-3',4'-dimethoxyflavone, can be adapted.[9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (flavonoids typically have strong absorbance between 250-380 nm).
-
Injection Volume: 10 µL
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining against time for each condition to determine the degradation kinetics.
Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of this compound in Various Solvents at Room Temperature
| Solvent | Time (hours) | Concentration (µg/mL) | % Remaining |
| Methanol | 0 | 50.0 | 100.0 |
| 2 | 49.8 | 99.6 | |
| 4 | 49.5 | 99.0 | |
| 8 | 49.1 | 98.2 | |
| 24 | 48.0 | 96.0 | |
| 48 | 46.5 | 93.0 | |
| PBS (pH 7.4) | 0 | 50.0 | 100.0 |
| 2 | 48.5 | 97.0 | |
| 4 | 46.8 | 93.6 | |
| 8 | 44.2 | 88.4 | |
| 24 | 38.5 | 77.0 | |
| 48 | 32.1 | 64.2 |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)
Visualizations
Signaling Pathway
This compound has been identified as a protease-activated receptor 4 (PAR4) antagonist.[10][11] It inhibits downstream signaling pathways activated by PAR4.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for 7,4'-Dimethoxy-3-hydroxyflavone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,4'-dimethoxy-3-hydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound and other flavonols are:
-
Algar-Flynn-Oyamada (AFO) Reaction: This involves the oxidative cyclization of a corresponding 2'-hydroxychalcone (B22705). The AFO reaction is a widely used method for creating the flavonol structure.[1][2]
-
Oxidative Cyclization of Chalcones using Iodine-DMSO: This is another effective method where the precursor chalcone (B49325) is cyclized in the presence of iodine in dimethyl sulfoxide (B87167) (DMSO).[3][4]
Q2: I am experiencing low yields in my Algar-Flynn-Oyamada (AFO) reaction. What are the potential causes?
A2: Low yields in the AFO reaction can be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield.
-
Formation of Byproducts: The AFO reaction can sometimes lead to the formation of aurones and dihydroflavonols as byproducts.[1]
-
Purity of Starting Materials: Impurities in the initial 2'-hydroxychalcone can interfere with the reaction.
-
Degradation of the Product: The product may be sensitive to the reaction or workup conditions.
Q3: What are some common byproducts to look out for in the synthesis of this compound?
A3: Depending on the synthetic route, you may encounter byproducts such as:
-
Aurones: These are common byproducts in the AFO reaction.
-
Dihydroflavonols: These can also be formed during the AFO reaction.[1]
-
Unreacted Starting Material: Incomplete conversion of the precursor chalcone.
Q4: How can I purify the crude this compound?
A4: Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying flavonoids. However, degradation on acidic silica gel can be a concern.[5]
-
Recrystallization: This is an effective method for obtaining highly pure crystalline product. Ethanol (B145695) is a commonly used solvent for recrystallization of flavones.[5][6]
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5]
Q5: My purified flavone (B191248) appears to be degrading. How can I prevent this?
A5: Flavonoids can be sensitive to light, air, and acidic conditions. To prevent degradation:
-
Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to light and air during handling.
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification. If using silica gel chromatography, consider neutralizing the silica gel with a base like triethylamine (B128534).[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Ineffective cyclization | Optimize reaction conditions (temperature, solvent, base). For the AFO reaction, ensure the hydrogen peroxide is fresh and added slowly. For the I2/DMSO method, ensure the temperature is high enough for cyclization.[7] |
| Poor quality of starting materials | Verify the purity of the precursor chalcone using techniques like NMR or melting point. | |
| Multiple spots on TLC, indicating byproducts | Non-selective reaction | Adjust the reaction conditions. In the AFO reaction, the choice of base and solvent can influence the product distribution.[1] Consider alternative synthetic routes if byproduct formation is persistent. |
| Product degradation during purification | Sensitivity to silica gel | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.[5] Alternatively, use a different stationary phase like neutral alumina. |
| Thermal instability | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. | |
| Difficulty in removing the solvent (e.g., DMSO) | High boiling point of the solvent | After the reaction, pour the mixture into water to precipitate the crude product.[4] Wash the precipitate thoroughly with water to remove residual DMSO. |
| Poor crystallization | Impurities present | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect solvent choice | Screen different solvents or solvent mixtures for recrystallization. Hot ethanol is often a good starting point for flavones.[5][6] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Flavonol Synthesis
| Method | Oxidizing Agent/Catalyst | Base | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Algar-Flynn-Oyamada (AFO) | Hydrogen Peroxide | NaOH or KOH | Ethanol, Methanol | Room Temperature to 30°C | 3-5 hours | Uses a "green" reagent (H₂O₂).[1] | Can produce byproducts like aurones and dihydroflavonols.[1] |
| Modified AFO | Urea-Hydrogen Peroxide (UHP) | KOH | Ethanol (few drops, solvent-free) | Room Temperature | 5 minutes (grinding) | Fast, high yield, eco-friendly.[8] | May not be suitable for all substrates. |
| Iodine-Catalyzed Cyclization | Iodine (I₂) | - | DMSO | Reflux (around 160-180°C) | 1 hour | Efficient for some chalcones.[4][7] | Requires high temperature and a high-boiling point solvent. |
Experimental Protocols
Protocol 1: Synthesis via Algar-Flynn-Oyamada (AFO) Reaction
This protocol is a general procedure and may require optimization for this compound.
-
Dissolution of Chalcone: Dissolve the precursor 2'-hydroxy-4,4'-dimethoxychalcone (0.01 mol) in ethanol (85 mL).
-
Addition of Base: To the stirred solution, add 10 mL of 20% aqueous sodium hydroxide.
-
Addition of Oxidizing Agent: Slowly add 18 mL of 30% hydrogen peroxide over 30 minutes, maintaining the reaction temperature at around 30°C.[6]
-
Reaction: Stir the reaction mixture for 3.5 hours at 30°C.[6]
-
Workup: Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the crude product.
-
Isolation: Filter the precipitate, wash it with water until the washings are neutral, and dry the solid.
-
Purification: Recrystallize the crude product from ethyl acetate (B1210297) or ethanol.[6]
Protocol 2: Synthesis via Iodine-Catalyzed Oxidative Cyclization
This protocol is adapted from the synthesis of a related flavone and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4,4'-dimethoxychalcone (3 g, 0.01 mol) and iodine (250 mg) in 10 mL of DMSO.[4]
-
Heating: Reflux the mixture for 1 hour.[4]
-
Workup: Pour the hot reaction mixture into a beaker of cold water. A syrup or solid will precipitate.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).[4]
-
Washing: Wash the combined organic layers with a 20% sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities [mdpi.com]
- 8. Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions [mdpi.com]
Overcoming challenges in the purification of 7,4'-Dimethoxy-3-hydroxyflavone
Welcome to the technical support center for the purification of 7,4'-Dimethoxy-3-hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and similar flavonoids are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the sample, the desired final purity, and the available equipment.
Q2: My compound appears to be degrading on the silica (B1680970) gel column. What can I do?
A2: Flavonoids can sometimes be sensitive to the acidic nature of silica gel. If you observe streaking on
Troubleshooting 7,4'-Dimethoxy-3-hydroxyflavone in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7,4'-Dimethoxy-3-hydroxyflavone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid compound that functions as a protease-activated receptor 4 (PAR4) antagonist.[1][2] Its primary mechanism involves inhibiting PAR4-mediated signaling pathways, including Ca2+/protein kinase C, Akt, and MAP kinases ERK and p38.[1][2] This inhibition can suppress cellular processes like platelet aggregation.[1][2]
Q2: What are the common applications of this compound in cell culture?
In cell culture, this compound is often used to study its effects as a PAR4 antagonist. It has been utilized in various cell lines, including CHO-K1 cells exogenously expressing human PAR4 and EA.hy926 endothelial cells, to investigate its role in processes like inflammation and thrombosis.[1][3][4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5] The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: What is the stability of this compound in cell culture media?
While specific stability data for this compound in common cell culture media like DMEM or RPMI-1640 is not extensively documented, O-methylated flavonoids are generally more stable than their non-methylated counterparts.[5] However, for long-term experiments, it is advisable to perform a stability test under your specific experimental conditions or prepare fresh media with the compound for each experiment.
Troubleshooting Guides
Issue 1: Precipitation of the compound in cell culture medium.
-
Question: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?
-
Answer: Precipitation is a common issue with flavonoid compounds due to their limited aqueous solubility. Here are some potential causes and solutions:
-
High Final Concentration: You may be exceeding the solubility limit of the compound in the aqueous medium. It is crucial to determine the maximum soluble concentration by performing a solubility test before your main experiment.[5]
-
Improper Mixing: Adding the stock solution too quickly without adequate mixing can cause localized high concentrations and precipitation. Add the stock solution dropwise while gently swirling or vortexing the medium.[5]
-
Temperature Shock: Adding a cold stock solution to warmer media can decrease solubility. Ensure both the media and the diluted stock are at the same temperature before mixing.[5]
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is below 0.5% to avoid both toxicity and precipitation issues.[5]
-
Issue 2: Unexpected or inconsistent cytotoxicity results.
-
Question: My cell viability assays (e.g., MTT assay) are showing inconsistent results or higher viability at high concentrations of the compound. What could be happening?
-
Answer: Flavonoids can interfere with common cytotoxicity assays.
-
MTT Assay Interference: Flavonoids, including this compound, can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal and an overestimation of cell viability.[6] To mitigate this, include a cell-free control with the compound at all tested concentrations and subtract the background absorbance.[5]
-
Off-Target Effects: At high concentrations, flavonoids can exhibit off-target effects, such as inhibition of various kinases or cytochrome P450 (CYP) enzymes, which can lead to unexpected cellular responses.[6] It is advisable to perform a dose-response curve over a wide range of concentrations to identify the optimal working concentration.[6]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the compound. It may be necessary to test a panel of cell lines to find one with a suitable response window.
-
Issue 3: No observable on-target effect.
-
Question: I am not observing the expected inhibition of PAR4 signaling in my experiment. What should I check?
-
Answer: Several factors could contribute to a lack of an observable on-target effect:
-
Incorrect Concentration: The effective concentration for PAR4 inhibition may not have been reached. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Low Target Expression: The cell line you are using may not express sufficient levels of PAR4. Confirm PAR4 expression in your cell line using techniques like Western blot or qPCR.[6]
-
Compound Inactivity: Ensure the compound has been stored correctly and that the stock solution is not degraded. Prepare fresh stock solutions for each experiment if stability is a concern.
-
Quantitative Data
Due to limited specific data for this compound, the following table includes data for the target compound where available and for structurally related flavonoids to provide a reference for expected potency. Researchers should empirically determine the optimal concentrations for their specific experimental setup.
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| This compound | EA.hy926 | PAR4 Expression | 1-10 (effective concentration) | 6 or 48 hours | [3] |
| This compound | CHO-K1 (expressing PAR4) | β-arrestin recruitment | Not specified | Not specified | [1][2] |
| 3',4'-Dimethoxyflavone (B191118) | HeLa | Cell Viability (neuroprotection) | EC50: 9.94 ± 1.05 | Not specified | [7] |
| 3',4'-Dimethoxyflavone | SH-SY5Y | Cell Viability (neuroprotection) | Effective at 10 and 20 µM | Not specified | [7] |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Alamar Blue | 177.6 | 48 hours | [8] |
| 7,8-Dihydroxyflavone | U937 (Leukemia) | MTT | 70 | Not specified | [8] |
| 5,7-dihydroxy 4-thioflavone | MCF-7 | MTT | 7.9 ± 0.2 | Not specified | [8] |
| 5,7,3′,4′-tetrahydroxy flavone (B191248) (Luteolin) | MCF-7 | MTT | 21.6 ± 0.8 | Not specified | [9] |
Experimental Protocols
Preparation of this compound for Cell Culture
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to make a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use.
-
Ensure the final DMSO concentration in the culture medium is less than 0.5% (v/v) to minimize solvent toxicity. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Remember to include a cell-free control to account for direct MTT reduction by the compound.[6]
Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a suitable culture plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for cell culture experiments using this compound.
Caption: A decision tree for troubleshooting common issues in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]
Technical Support Center: Spectroscopic Analysis of 7,4'-Dimethoxy-3-hydroxyflavone
Welcome to the technical support center for the spectroscopic analysis of 7,4'-Dimethoxy-3-hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the spectroscopic analysis of this compound.
UV-Vis Spectroscopy
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Why is the absorbance reading unstable or drifting? | 1. Instrument Instability: Lamp or detector malfunction. 2. Sample Degradation: The flavonoid may be degrading under ambient light.[1] 3. Solvent Evaporation: Particularly with volatile organic solvents. 4. Temperature Fluctuations: Changes in room temperature affecting the instrument or sample. | 1. Allow the instrument to warm up and stabilize. Refer to the manufacturer's guide for performance checks. 2. Prepare fresh samples and protect them from light by using amber vials or covering the cuvette holder. 3. Use a cuvette with a cap. Ensure the solvent is HPLC grade and degassed. 4. Maintain a stable laboratory temperature and allow the instrument to equilibrate. |
| The obtained λmax is different from the expected value. Why? | 1. Solvent Effects: The polarity and hydrogen bonding capacity of the solvent can cause solvatochromic shifts (bathochromic or hypsochromic).[2][3][4][5] 2. pH of the Solution: The protonation state of the hydroxyl group can alter the electronic transitions. 3. Contamination: Impurities in the sample or solvent. | 1. Ensure you are using the correct solvent and compare your results to literature values obtained in the same solvent. Note that increasing solvent polarity can cause a red shift (bathochromic) in the absorption bands of flavonoids.[2][5] 2. Buffer the solution to a known pH if you suspect pH-dependent shifts. 3. Use high-purity solvents and verify the purity of your sample. |
| The baseline of the spectrum is noisy. What should I do? | 1. Low Light Throughput: Dirty optics or incorrect cuvette placement. 2. Air Bubbles: Air bubbles in the cuvette. 3. Incompatible Solvent: The solvent may have high absorbance in the measurement range. | 1. Clean the cuvette and ensure it is correctly placed in the holder. Check the instrument's optics. 2. Gently tap the cuvette to dislodge any air bubbles. 3. Select a solvent that is transparent in the desired wavelength range. |
Fluorescence Spectroscopy
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Why is the fluorescence intensity weak or absent? | 1. Aggregation-Caused Quenching (ACQ): At high concentrations, flavonoid molecules can aggregate, leading to self-quenching.[5] 2. Solvent Effects: The solvent can influence the fluorescence quantum yield. Some solvents can quench fluorescence. 3. Incorrect Excitation/Emission Wavelengths: The selected wavelengths are not optimal for the compound. 4. Photodegradation: Prolonged exposure to the excitation light can lead to sample degradation.[1] | 1. Dilute the sample to a lower concentration. 2. Experiment with different solvents to find one that enhances fluorescence. 3. Determine the optimal excitation and emission wavelengths by running excitation and emission scans. 4. Minimize the exposure time to the excitation source. Use a shutter when not acquiring data. |
| The emission spectrum shows a shift. What is the reason? | 1. Solvent Polarity: Similar to UV-Vis, the emission wavelength can be affected by the solvent environment. 2. Presence of Quenchers: Contaminants in the sample or solvent can quench fluorescence or cause spectral shifts. | 1. Be consistent with the solvent used for analysis. 2. Ensure the use of high-purity solvents and purified samples. |
NMR Spectroscopy
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Why are the peaks in my ¹H NMR spectrum broad? | 1. Sample Concentration is too High: High viscosity can lead to broadened signals.[6] 2. Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[6] 3. Poor Shimming: Inhomogeneity of the magnetic field. 4. Solid Particles in the Sample: Undissolved material can affect the magnetic field homogeneity.[7] | 1. Prepare a more dilute sample. For a small molecule (~400 g/mol ), a concentration of 10-20 mg/mL is typical for ¹H NMR.[8] 2. Filter the sample through a small plug of glass wool in a Pasteur pipette. If metal contamination is suspected, consider using a chelating agent. 3. Re-shim the spectrometer. 4. Ensure the sample is fully dissolved and filter it if necessary.[7] |
| I see unexpected peaks in my spectrum. What are they? | 1. Solvent Impurities: Residual protons in the deuterated solvent or water. 2. Contaminants from Sample Preparation: Grease from glassware, plasticizers from containers. 3. Sample Degradation: The compound may have degraded during storage or sample preparation. | 1. Refer to a table of common NMR solvent impurities to identify the peaks. Use high-purity deuterated solvents. 2. Ensure all glassware is scrupulously clean. Avoid using plastic containers or caps (B75204) that may leach plasticizers. 3. Prepare a fresh sample and acquire the spectrum promptly. |
Mass Spectrometry
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Why is the signal intensity of the molecular ion weak? | 1. In-source Fragmentation: The molecule may be fragmenting in the ionization source. 2. Poor Ionization Efficiency: The chosen ionization method (e.g., ESI) may not be optimal for this compound. | 1. Optimize the ionization source parameters, such as capillary voltage and temperature, to minimize in-source fragmentation. 2. Try a different ionization technique if available (e.g., APCI). |
| The fragmentation pattern is complex and difficult to interpret. What can I do? | 1. Multiple Fragmentation Pathways: Flavonoids can undergo complex fragmentation, including retro-Diels-Alder (RDA) reactions and losses of small neutral molecules. 2. Isomeric Interference: If the sample is not pure, isomers will complicate the spectrum. | 1. Perform MS/MS experiments at different collision energies to control the fragmentation. Compare the observed fragments to known fragmentation patterns of flavonoids. The loss of a methyl radical (CH₃•) is common for methoxy-substituted flavonoids.[9] 2. Ensure the purity of the sample using a separation technique like HPLC prior to MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the expected UV-Vis absorption bands for this compound?
A1: Flavones typically exhibit two major absorption bands in the UV-Vis spectrum.[5] For this compound, you can expect:
-
Band I: Associated with the cinnamoyl (B-ring) system, typically appearing in the 300-380 nm range.
-
Band II: Associated with the benzoyl (A-ring) system, usually observed between 240-280 nm. The exact λmax will be influenced by the solvent used.[2][5]
Q2: Does this compound fluoresce?
A2: Flavonoids with a 3-hydroxy group, like this compound, are known to exhibit fluorescence, often with dual emission bands due to excited-state intramolecular proton transfer (ESIPT).[10] The fluorescence properties can be highly sensitive to the solvent environment.
Q3: What are the characteristic NMR signals for this compound?
-
¹H NMR: Signals for two methoxy (B1213986) groups (singlets, ~3.8-4.0 ppm), aromatic protons on the A and B rings (doublets, triplets, or multiplets in the aromatic region, ~6.5-8.0 ppm), and a signal for the 3-hydroxyl proton (a broad singlet, which may be exchangeable with D₂O).
-
¹³C NMR: Resonances for the carbonyl carbon (C4, ~170-180 ppm), carbons bearing methoxy groups, and other aromatic carbons.
Q4: What are the expected fragments in the mass spectrum of this compound?
A4: In ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 299.0914 or the deprotonated molecule [M-H]⁻ at m/z 297.0768. Common fragmentation patterns for methoxylated flavonoids include the loss of a methyl radical (•CH₃) and subsequent loss of CO. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also a characteristic pathway for flavonoids.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in public databases, the following tables provide expected values based on data for structurally similar flavonoids.
Table 1: Expected UV-Vis Absorption Maxima (λmax) in Different Solvents
| Solvent | Expected Band I (nm) | Expected Band II (nm) |
| Methanol | 340 - 360 | 250 - 270 |
| Acetonitrile | 335 - 355 | 250 - 270 |
| Dichloromethane | 330 - 350 | 255 - 275 |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| 2 | - | ~155 |
| 3 | - | ~138 |
| 4 | - | ~178 |
| 5 | Aromatic H | ~125 |
| 6 | Aromatic H | ~115 |
| 7-OCH₃ | Singlet, ~3.9 | ~56 |
| 8 | Aromatic H | ~100 |
| 2' | Aromatic H | ~128 |
| 3' | Aromatic H | ~114 |
| 4'-OCH₃ | Singlet, ~3.9 | ~55 |
| 5' | Aromatic H | ~129 |
| 6' | Aromatic H | ~114 |
| 3-OH | Broad Singlet | - |
Table 3: Common Mass Spectrometry Fragments (ESI+)
| m/z | Proposed Fragment | Notes |
| 299 | [M+H]⁺ | Protonated molecular ion |
| 284 | [M+H - CH₃]⁺ | Loss of a methyl radical |
| 271 | [M+H - CO]⁺ | Loss of carbon monoxide |
| 256 | [M+H - CH₃ - CO]⁺ | Subsequent loss of CO |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a working solution with an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution, then fill it with the sample.
-
Place the sample cuvette in the holder and record the absorption spectrum.
-
Identify the λmax values for Band I and Band II.
-
Protocol 2: Fluorescence Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the flavonoid in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
-
Determining Optimal Wavelengths:
-
Set an estimated emission wavelength and scan a range of excitation wavelengths to determine the excitation maximum.
-
Set the excitation to the determined maximum and scan a range of emission wavelengths to find the emission maximum.
-
-
Measurement:
-
Record the emission spectrum using the optimal excitation wavelength.
-
Protocol 3: NMR Sample Preparation
-
Sample Preparation: Weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial and gently swirl to dissolve the sample completely.[7][11]
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution to a clean 5 mm NMR tube.[11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 4: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the flavonoid in a suitable solvent (e.g., methanol) and dilute it to an appropriate concentration for LC-MS analysis (typically in the ng/mL to low µg/mL range).
-
LC Conditions (Example for a C18 column):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 25-40 °C
-
-
MS Conditions (Example for ESI):
-
Ionization Mode: Positive or negative
-
Capillary Voltage: 3-4 kV
-
Gas Flow and Temperature: Optimize for the specific instrument.
-
Acquisition Mode: Full scan to identify the molecular ion, followed by MS/MS (product ion scan) of the precursor ion (m/z 299 for positive mode or 297 for negative mode) to obtain fragmentation data.
-
Visualizations
Caption: Troubleshooting workflow for spectroscopic analysis artifacts.
Caption: Common ESI+ fragmentation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 10. researchgate.net [researchgate.net]
- 11. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7,4'-Dimethoxy-3-hydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2'-hydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde (B44291) to form 2'-hydroxy-4,4'-dimethoxychalcone. This intermediate is then subjected to an oxidative cyclization, most commonly the Algar-Flynn-Oyamada (AFO) reaction, to yield the final product, this compound.
Q2: I am experiencing low yields in the initial Claisen-Schmidt condensation. What are the likely causes?
A2: Low yields in the Claisen-Schmidt condensation can often be attributed to several factors:
-
Base Selection and Concentration: The choice and amount of base are critical. While both sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used, their optimal concentration can vary. Using an insufficient amount of base can lead to incomplete reaction.
-
Reaction Temperature: Temperature plays a significant role in both reaction rate and the formation of side products. Running the reaction at elevated temperatures can sometimes lead to side reactions, while a temperature that is too low may result in an impractically slow reaction rate.
-
Solvent Choice: The solvent needs to effectively dissolve both the reactants and the base. Ethanol (B145695) and methanol (B129727) are common choices.
Q3: During the Algar-Flynn-Oyamada (AFO) reaction, I am observing a significant amount of a yellow, insoluble byproduct. What is it and how can I prevent its formation?
A3: A common byproduct in the AFO reaction is an aurone (B1235358). Aurone formation competes with the desired flavonol synthesis. To minimize aurone formation, careful control of reaction conditions is crucial. This includes optimizing the concentrations of hydrogen peroxide and base, as well as the reaction temperature. Some studies suggest that conducting the reaction at lower temperatures can favor the formation of the desired flavonol.
Q4: What are the best methods for purifying the final product, this compound?
A4: The primary purification techniques are column chromatography and recrystallization. For column chromatography, a silica (B1680970) gel stationary phase with a gradient solvent system of increasing polarity, such as n-hexane/ethyl acetate (B1210297) or dichloromethane/methanol, is typically effective. For recrystallization, ethanol is a commonly used solvent.[1] A mixed solvent system, such as methanol/water or acetone/hexane, can also be employed to achieve high purity crystals.[1]
Q5: Can I use other methods for the oxidative cyclization step besides the Algar-Flynn-Oyamada reaction?
A5: Yes, alternative methods for the oxidative cyclization of the chalcone (B49325) intermediate exist. One such method involves using iodine in dimethyl sulfoxide (B87167) (DMSO).[2] This can be a viable alternative, particularly if the AFO reaction is proving problematic.
Troubleshooting Guides
Low Yield in Claisen-Schmidt Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (observed by TLC) | Ineffective base or insufficient base concentration. | Switch from NaOH to KOH, or vice-versa. Incrementally increase the molar equivalents of the base. |
| Low reaction temperature leading to a slow reaction. | Gradually increase the reaction temperature while monitoring for byproduct formation by TLC. | |
| Poor solubility of reactants. | Ensure adequate solvent volume. Consider switching to a solvent with better solubilizing properties for your specific substrates. | |
| Formation of multiple byproducts | Reaction temperature is too high, promoting side reactions. | Conduct the reaction at a lower temperature (e.g., 0-5 °C) for a longer duration. |
| Base concentration is too high, leading to self-condensation of the acetophenone. | Reduce the concentration of the base. | |
| Difficulty in isolating the chalcone product | Product is an oil or does not precipitate upon acidification. | After acidification, extract the product with an organic solvent like ethyl acetate. If it remains an oil, attempt purification by column chromatography. |
Low Yield in Algar-Flynn-Oyamada (AFO) Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of chalcone intermediate | Insufficient amount of hydrogen peroxide. | Increase the molar equivalents of hydrogen peroxide. |
| Low reaction temperature. | While low temperatures can suppress side reactions, an excessively low temperature may stall the reaction. A modest increase in temperature may be necessary. | |
| Inadequate concentration of base. | Ensure the reaction medium is sufficiently alkaline for the reaction to proceed. | |
| Predominant formation of aurone byproduct | Reaction conditions favoring aurone formation (e.g., high temperature). | Conduct the reaction at a lower temperature (e.g., 0-10 °C). |
| Sub-optimal ratio of hydrogen peroxide to base. | Experimentally vary the concentrations of both hydrogen peroxide and the base to find the optimal ratio that favors flavonol formation. | |
| Decomposition of the product | Harsh reaction conditions (e.g., prolonged reaction time at high temperature). | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Data Presentation
Table 1: Effect of Base on the Yield of 2'-hydroxy-4,4'-dimethoxychalcone
| Base | Concentration | Solvent | Reaction Time (hours) | Yield (%) |
| NaOH | 40% aqueous | Ethanol | 24 | ~85-95 |
| KOH | 40% aqueous | Ethanol | 24 | ~90-98 |
| LiOH | 40% aqueous | Ethanol | 24 | Low to moderate |
| Ca(OH)₂ | Solid | Ethanol | 24 | Ineffective |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Effect of Oxidizing Agent on the Yield of this compound
| Oxidizing System | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| H₂O₂ / NaOH | Methanol/Water | 0 - 25 | 1 - 3 | 60 - 80 |
| H₂O₂ / KOH | Methanol/Water | 0 - 25 | 1 - 3 | 65 - 85 |
| I₂ / DMSO | DMSO | 100 - 120 | 1 - 2 | 50 - 70 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2'-hydroxy-4,4'-dimethoxychalcone (Claisen-Schmidt Condensation)
Materials:
-
2'-hydroxy-4'-methoxyacetophenone
-
4-methoxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH (3 equivalents) in water to the stirred mixture.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated yellow solid, 2'-hydroxy-4,4'-dimethoxychalcone, is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Characterization Data for 2'-hydroxy-4,4'-dimethoxychalcone:
-
¹H NMR (CDCl₃, δ ppm): 13.5 (s, 1H, -OH), 7.85 (d, 1H), 7.80 (d, 1H), 7.60 (d, 2H), 6.95 (d, 2H), 6.50 (dd, 1H), 6.40 (d, 1H), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, δ ppm): 192.5, 166.0, 163.5, 161.5, 144.0, 131.0, 130.5, 127.0, 119.0, 114.5, 114.0, 108.0, 101.5, 55.5, 55.4.[3]
Protocol 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
Materials:
-
2'-hydroxy-4,4'-dimethoxychalcone
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
Dissolve 2'-hydroxy-4,4'-dimethoxychalcone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of NaOH (2 equivalents).
-
To this stirred solution, add 30% H₂O₂ (3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the chalcone has been consumed, acidify the reaction mixture with dilute HCl.
-
The precipitate, this compound, is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system, followed by recrystallization from ethanol.
Characterization Data for this compound:
-
¹H NMR (CDCl₃, δ ppm): 8.10 (d, 1H), 7.85 (d, 2H), 7.00 (d, 2H), 6.95 (dd, 1H), 6.85 (d, 1H), 3.90 (s, 3H, -OCH₃), 3.88 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, δ ppm): 173.5, 164.0, 161.0, 157.5, 145.0, 138.0, 130.0, 126.5, 123.0, 114.5, 114.0, 101.0, 99.5, 56.0, 55.5.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
Preventing degradation of 7,4'-Dimethoxy-3-hydroxyflavone during storage
This technical support center provides guidance on the proper storage and handling of 7,4'-Dimethoxy-3-hydroxyflavone to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. Recommended storage is at 4°C or lower, in a tightly sealed container to protect from moisture and light. Under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protecting container.[1] Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents.
Q3: What are the main factors that can cause the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), non-neutral pH (acidic or alkaline hydrolysis), and oxidizing agents (oxidation).[2][3] The presence of a hydroxyl group at the 3-position can make the molecule susceptible to certain degradation pathways.[4]
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by a change in the physical appearance of the sample, such as a color change. For a more accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are recommended.[5][6] These methods can be used to quantify the amount of remaining active compound and to identify potential degradation products.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of solid compound (e.g., yellowing) | Exposure to light or air (oxidation). | Store the solid compound in an amber vial or a container protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased potency or unexpected results in assays | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using a stock solution, verify its concentration and purity via HPLC before use. Avoid prolonged storage of solutions, even at low temperatures. |
| Appearance of new peaks in HPLC chromatogram | The compound has degraded into one or more new products. | Characterize the new peaks using UPLC-MS/MS to identify the degradation products. Review storage and handling procedures to identify the cause of degradation (e.g., light exposure, pH of the solvent, temperature). |
| Precipitation of the compound from a solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate for the desired concentration. Sonication may help in dissolving the compound. If precipitation occurs after storage, it could be a sign of degradation. |
Data Presentation
The following table summarizes the illustrative stability of this compound under various stress conditions. This data is based on general knowledge of flavonoid stability and is intended for guidance purposes.[2][3]
| Condition | Duration | Parameter | Illustrative % Degradation | Analytical Method |
| Acidic Hydrolysis | 24 hours | 0.1 M HCl at 60°C | 5 - 10% | RP-HPLC |
| Alkaline Hydrolysis | 24 hours | 0.1 M NaOH at 60°C | 15 - 25% | RP-HPLC |
| Oxidative Degradation | 24 hours | 6% H₂O₂ at room temperature | 10 - 20% | RP-HPLC |
| Thermal Degradation | 7 days | 60°C in solid state | < 5% | RP-HPLC |
| Photodegradation (Solid) | 1.2 million lux hours (ICH Q1B) | Solid state, exposed to light | 5 - 15% | RP-HPLC |
| Photodegradation (Solution) | 1.2 million lux hours (ICH Q1B) | In methanol (B129727), exposed to light | 20 - 40% | RP-HPLC |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV detector
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL in the mobile phase.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 60°C for 7 days. After the specified period, dissolve the solid in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Photostability: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. After exposure, prepare a 100 µg/mL solution in the mobile phase.
4. HPLC Analysis:
-
Inject the prepared samples and the working standard into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve good separation of the parent compound from any degradation products.
-
Monitor the elution at a suitable wavelength (e.g., the λmax of the compound).
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples with that of the unstressed control.
Protocol 2: Identification of Degradation Products using UPLC-MS/MS
This protocol is for the structural elucidation of degradation products.
1. Sample Preparation:
-
Prepare samples from the forced degradation studies as described in Protocol 1.
2. UPLC-MS/MS Analysis:
-
Inject the samples into a UPLC system coupled to a tandem mass spectrometer.
-
Use a similar chromatographic method as in the HPLC analysis, but with a UPLC column for better resolution.
-
Acquire mass spectra in both positive and negative ionization modes.
-
Perform MS/MS fragmentation of the parent compound and any new peaks observed in the chromatograms of the stressed samples.
3. Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each degradation product.
-
Propose the structures of the degradation products based on their fragmentation patterns and the known chemical properties of flavonoids. Common degradation pathways for flavonoids include cleavage of the C-ring.
Visualizations
Caption: A logical workflow for the storage, handling, and troubleshooting of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Off-target effects of 7,4'-Dimethoxy-3-hydroxyflavone in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7,4'-Dimethoxy-3-hydroxyflavone in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, with a focus on off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing cellular effects that are inconsistent with PAR4 antagonism?
A1: While this compound is a known antagonist of Protease-Activated Receptor 4 (PAR4), flavonoids can exhibit polypharmacology. Off-target effects are a likely cause of unexpected cellular responses.
Troubleshooting Steps:
-
Review the literature for known off-targets of structurally similar flavonoids. Common off-targets for flavonoids include a wide range of protein kinases and cytochrome P450 (CYP) enzymes.
-
Perform a dose-response experiment. Off-target effects may only become apparent at higher concentrations. A comprehensive dose-response curve can help distinguish between on-target and off-target effects.
-
Use orthogonal assays. Confirm your findings using a different experimental approach that measures a distinct downstream event of the intended PAR4 signaling pathway.
-
Employ target knockdown/knockout models. Using siRNA or CRISPR to reduce PAR4 expression should diminish the on-target effects of this compound. Persistent effects in these models would suggest off-target activity.
Q2: I am seeing unexpected toxicity or a decrease in cell viability in my assay. What could be the cause?
A2: Unforeseen cytotoxicity can stem from the inhibition of essential cellular kinases or the disruption of normal cellular metabolism through the inhibition of cytochrome P450 enzymes. At higher concentrations, some flavonoids can also induce oxidative stress.
Troubleshooting Steps:
-
Lower the concentration of this compound. Determine the minimal effective concentration for your on-target effect to reduce the likelihood of off-target-induced toxicity.
-
Conduct a kinome scan. To identify potential off-target kinases, profiling the compound against a panel of kinases is recommended.
-
Assess for CYP enzyme inhibition. If your cellular model expresses CYP enzymes, consider that their inhibition could be disrupting cellular homeostasis.
-
Measure reactive oxygen species (ROS). To investigate if the observed toxicity is mediated by oxidative stress, measure intracellular ROS levels. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can also help to clarify this.
Q3: My experimental results are not reproducible. What are the potential sources of variability?
A3: Inconsistent results can arise from compound instability, variability in cell culture, or interference of the flavonoid with the assay readout.
Troubleshooting Steps:
-
Prepare fresh stock solutions. Flavonoids can be unstable in solution over time. It is advisable to prepare fresh stock solutions for each experiment and protect them from light.
-
Standardize cell passage number. Use cells within a consistent and low passage number range to avoid phenotypic drift that can alter experimental outcomes.
-
Check for assay interference. Flavonoids are known to interfere with certain assay readouts, such as those based on MTT reduction. Consider using an alternative viability assay (e.g., CellTiter-Glo®) and always include a compound-only control (no cells) to check for direct assay interference.
Data Presentation: Potential Off-Target Effects
Table 1: Illustrative Inhibitory Activity (IC50) of a Structurally Related Dimethoxyflavone Against a Panel of Protein Kinases
| Kinase Target | Pathway Association | Illustrative IC50 (µM) |
| PI3Kα | PI3K/Akt/mTOR | 5.2 |
| Akt1 | PI3K/Akt/mTOR | 12.8 |
| mTOR | PI3K/Akt/mTOR | 8.5 |
| MEK1 | MAPK/ERK | 15.1 |
| ERK2 | MAPK/ERK | > 25 |
| JNK1 | MAPK/JNK | 9.7 |
| p38α | MAPK/p38 | 18.3 |
| SRC | Tyrosine Kinase | 7.9 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on the known propensity of flavonoids to inhibit kinases and does not represent experimentally determined values for this compound.
Table 2: Illustrative Inhibitory Activity (IC50) of a Structurally Related Dimethoxyflavone Against Human Cytochrome P450 Isoforms
| CYP Isoform | Probe Substrate | Illustrative IC50 (µM) |
| CYP1A2 | Phenacetin (B1679774) | 8.2 |
| CYP2C9 | Diclofenac | 11.5 |
| CYP2C19 | S-mephenytoin | 6.8 |
| CYP2D6 | Bufuralol | > 20 |
| CYP3A4 | Midazolam | 4.1 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on published data for other dimethoxyflavones and does not represent experimentally determined values for this compound.
Experimental Protocols
Detailed methodologies for key on-target and potential off-target assays are provided below.
On-Target Activity Assays
1. Platelet Aggregation Assay
-
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by a PAR4 agonist.
-
Methodology:
-
Prepare human platelet-rich plasma (PRP) from whole blood collected in sodium citrate.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control (e.g., DMSO) for 10 minutes at 37°C in an aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a PAR4-activating peptide (e.g., AYPGKF-NH₂) at a predetermined concentration.
-
Monitor the change in light transmittance for 5-10 minutes using a light transmission aggregometer.
-
The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To determine the effect of this compound on intracellular calcium release in platelets following PAR4 activation.
-
Methodology:
-
Load washed human platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation at 37°C.
-
Wash the platelets to remove extracellular dye and resuspend them in a suitable buffer.
-
Pre-incubate the Fura-2-loaded platelets with this compound or vehicle control.
-
Stimulate the platelets with a PAR4 agonist.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence plate reader.
-
Calculate the intracellular calcium concentration based on the ratio of fluorescence intensities.
-
3. Western Blot for Akt and MAPK Phosphorylation
-
Objective: To assess the impact of this compound on the phosphorylation of downstream signaling molecules in the PAR4 pathway.
-
Methodology:
-
Treat washed platelets with this compound or vehicle, followed by stimulation with a PAR4 agonist for a specified time.
-
Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated and total Akt, ERK, and p38 MAPK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
-
Potential Off-Target Activity Assays
1. In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To screen this compound for inhibitory activity against a panel of protein kinases.
-
Methodology:
-
Prepare a reaction mixture containing the kinase of interest, a specific substrate peptide, and ATP in a suitable kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
2. In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To evaluate the inhibitory potential of this compound on major human CYP450 isoforms.
-
Methodology:
-
Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2) and varying concentrations of this compound.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the known on-target signaling pathway of this compound and a hypothetical workflow for investigating its off-target effects.
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Potential off-target kinase signaling pathways.
Technical Support Center: 7,4'-Dimethoxy-3-hydroxyflavone Dose-Response Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dose-response experiments involving 7,4'-Dimethoxy-3-hydroxyflavone. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as an antagonist of Protease-Activated Receptor 4 (PAR4).[1][2] By inhibiting PAR4, it blocks downstream signaling pathways, including those involving Ca2+/protein kinase C, Akt, and the MAP kinases ERK and p38.[1] This compound also exhibits antioxidant properties and can inhibit reactive oxygen species (ROS)-dependent NF-κB activation.
Q2: What are the known biological effects of this compound?
A2: It has been shown to inhibit PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[1] Additionally, it can ameliorate diabetic endothelial dysfunction.[3]
Q3: I am observing a high degree of variability in my dose-response curves. What are the common causes for this with flavonoid compounds?
A3: Variability with flavonoids can stem from several factors, including poor solubility, compound aggregation at higher concentrations, and interference with assay components. Flavonoids can also be sensitive to light and temperature, so consistent handling and storage are crucial.
Q4: My IC50 values are not consistent across experiments. What should I check?
A4: Inconsistent IC50 values can be due to variations in cell passage number, reagent stability (especially the PAR4 agonist), and minor differences in incubation times. Ensure that your experimental conditions are highly standardized. For flavonoids, solubility issues can also lead to variability in the effective concentration.
Q5: Are there any specific assay technologies that are prone to interference by flavonoids like this compound?
A5: Yes, fluorescence-based assays can be affected due to the intrinsic fluorescent properties of some flavonoids. It is crucial to run controls with the compound alone (no enzyme or cells) to check for background fluorescence. Assays involving redox reactions may also be impacted by the antioxidant nature of the flavonoid.
Data Presentation
Due to the limited availability of public, quantitative dose-response data for this compound, the following table is a representative example of how to present such data. The values are illustrative and should be replaced with experimentally derived data.
Table 1: Representative Dose-Response Data for this compound on PAR4-Mediated Platelet Aggregation
| Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.1 | 5.2 | 1.5 |
| 0.5 | 15.8 | 3.2 |
| 1 | 30.1 | 4.5 |
| 5 | 48.5 | 5.1 |
| 10 | 75.3 | 6.8 |
| 25 | 92.1 | 4.2 |
| 50 | 98.7 | 2.3 |
Experimental Protocols
Protocol 1: In Vitro PAR4 Inhibition Assay (Platelet Aggregation)
This protocol outlines a method to determine the dose-response curve of this compound by measuring its effect on PAR4-agonist-induced platelet aggregation.
Materials:
-
This compound
-
PAR4 agonist peptide (e.g., AYPGKF-NH₂)
-
Human platelet-rich plasma (PRP)
-
Aggregometer
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in PBS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
Prepare a stock solution of the PAR4 agonist peptide in PBS.
-
-
Platelet Preparation:
-
Obtain fresh human blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
-
Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 10 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding the PAR4 agonist peptide.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the % inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Poor dose-response curve (flat or erratic curve)
-
Possible Cause 1: Compound Solubility: Flavonoids can have poor aqueous solubility.
-
Solution: Ensure the compound is fully dissolved in the stock solution. You may need to gently warm the solution or use a different solvent system, ensuring the final solvent concentration is compatible with your assay. Visually inspect for any precipitation upon dilution into the aqueous assay buffer.
-
-
Possible Cause 2: Compound Aggregation: At higher concentrations, the compound may form aggregates that can lead to non-specific inhibition or a plateau in the response.
-
Solution: Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to help prevent aggregation.
-
-
Possible Cause 3: Inactive Compound: The compound may have degraded.
-
Solution: Use a fresh batch of the compound and store it protected from light and moisture.
-
Issue 2: High background signal or assay interference
-
Possible Cause 1: Intrinsic Fluorescence of the Compound: If using a fluorescence-based readout, the flavonoid itself may be fluorescent.
-
Solution: Run control wells containing only the compound and assay buffer (no cells or enzyme) to measure its background fluorescence. Subtract this background from your experimental wells.
-
-
Possible Cause 2: Antioxidant Activity: The antioxidant properties of the flavonoid may interfere with assays that use redox-sensitive dyes.
-
Solution: Consider using an alternative detection method that is not based on redox chemistry.
-
Issue 3: Low potency (high IC50 value)
-
Possible Cause 1: Suboptimal Assay Conditions: The concentration of the PAR4 agonist may be too high, requiring a higher concentration of the inhibitor to see an effect.
-
Solution: Optimize the concentration of the PAR4 agonist to be near its EC50 value for the aggregation response.
-
-
Possible Cause 2: Insufficient Incubation Time: The inhibitor may require more time to bind to its target.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time for the inhibitor with the platelets before adding the agonist.
-
Visualizations
Signaling Pathway
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7,4'-Dimethoxy-3-hydroxyflavone and Known PAR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 7,4'-Dimethoxy-3-hydroxyflavone, a novel natural product-derived Protease-Activated Receptor 4 (PAR4) antagonist, with established synthetic PAR4 inhibitors, BMS-986120 and YD-3. The information is compiled from preclinical studies to assist in the evaluation of these compounds for antithrombotic drug development.
Quantitative Efficacy Comparison
The inhibitory potency of this compound, BMS-986120, and YD-3 against PAR4 activation has been evaluated in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Assay Type | Cell/System Type | PAR4 Agonist | IC50 Value | Reference(s) |
| This compound | Platelet Aggregation | Human Platelets | PAR4-AP (AYPGKF-NH₂) | Inhibitory effect demonstrated, specific IC50 not provided in abstract | [1][2] |
| β-arrestin Recruitment | CHO-K1 cells expressing human PAR4 | - | Suppressed PAR4-mediated recruitment | [1][2] | |
| BMS-986120 | Calcium Mobilization | HEK293 cells expressing PAR4 | PAR4-AP | 0.56 nM | [3][4][5][6][7] |
| Platelet Aggregation | Human Platelet-Rich Plasma | PAR4-AP | 7.3 nM | [4] | |
| Platelet Aggregation | Human Blood | - | 9.5 nM | [3][7] | |
| YD-3 | Platelet Aggregation | Washed Human Platelets | PAR4-AP (GYPGKF) | 0.13 µM | [8][9] |
| Platelet Aggregation | Washed Rabbit Platelets | Thrombin | 28.3 µM | [10][11][12] |
Note: PAR4-AP refers to Protease-Activated Receptor 4 activating peptide.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PAR4 signaling cascade and a general experimental workflow for assessing inhibitor efficacy.
Caption: PAR4 Signaling Pathway.
Caption: Experimental Workflow for PAR4 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate PAR4 inhibitors.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets in response to a PAR4 agonist.
-
Platelet Preparation:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).
-
Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
For washed platelets, PRP is further centrifuged at a higher speed in the presence of prostacyclin to pellet the platelets, which are then resuspended in a suitable buffer.
-
-
Assay Procedure:
-
PRP or washed platelet suspension is placed in a cuvette in a light transmission aggregometer and stirred at 37°C.
-
The test compound (e.g., this compound) or vehicle control is added to the platelet suspension and incubated for a specified time.
-
A PAR4 agonist, such as PAR4-activating peptide (AYPGKF-NH₂), is added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis:
-
The percentage of aggregation is calculated, and IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the increase in intracellular calcium concentration that occurs upon PAR4 activation.
-
Cell Culture and Dye Loading:
-
Cells expressing PAR4 (e.g., HEK293 or CHO-K1 cells) are seeded in a black-walled, clear-bottom 96-well plate.
-
The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with the dye solution for approximately 1 hour at 37°C.
-
-
Assay Procedure:
-
After dye loading, the cells are washed to remove extracellular dye.
-
The test compound or vehicle is added to the wells and incubated.
-
A PAR4 agonist is then added to stimulate the cells.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured kinetically using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
The peak fluorescence response is used to calculate the percentage of inhibition, and IC50 values are determined.
-
β-Arrestin Recruitment Assay
This assay determines if an inhibitor can block the interaction between PAR4 and β-arrestin, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
-
Cell Line:
-
A cell line engineered to express PAR4 fused to a component of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used (e.g., PathHunter® β-arrestin assay).
-
-
Assay Procedure:
-
The cells are plated in a 96-well plate.
-
The test compound or vehicle is added to the cells and incubated.
-
A PAR4 agonist is then added to induce receptor activation and subsequent β-arrestin recruitment.
-
-
Signal Detection and Analysis:
-
Upon β-arrestin recruitment to the activated PAR4, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
The chemiluminescence is measured using a luminometer.
-
The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.
-
Conclusion
This compound has emerged as a promising nature-based PAR4 antagonist with demonstrated in vitro and in vivo antithrombotic activity.[1][2][3] While direct, side-by-side quantitative comparisons with clinically evaluated inhibitors like BMS-986120 are limited, the available data suggest it is a valuable lead compound for the development of novel antiplatelet therapies. BMS-986120 exhibits potent PAR4 inhibition with nanomolar efficacy in various assays.[3][4][5] YD-3, another well-characterized synthetic inhibitor, also demonstrates competitive antagonism of PAR4.[8] Further studies are warranted to fully elucidate the comparative pharmacological profile of this compound, including its specific IC50 values in standardized assays and its selectivity against other receptors. This will be crucial in determining its potential as a clinical candidate with a favorable efficacy and safety profile.
References
- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medkoo.com [medkoo.com]
- 11. YD-3, a novel inhibitor of protease-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YD-3, a novel inhibitor of protease-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antithrombotic Effect of 7,4'-Dimethoxy-3-hydroxyflavone in Different Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithrombotic performance of 7,4'-Dimethoxy-3-hydroxyflavone against established alternatives, supported by experimental data from murine models. The information presented is intended to assist researchers and professionals in drug development in evaluating the potential of this novel compound.
Executive Summary
This compound, a flavonoid compound, has been identified as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] Preclinical studies indicate that it exhibits significant antithrombotic activity with a potentially wider therapeutic window compared to traditional antiplatelet agents, characterized by a reduced bleeding tendency.[1][2] This guide will delve into the experimental data validating these claims, compare its efficacy with standard-of-care drugs like aspirin (B1665792) and clopidogrel, and provide detailed methodologies for the key experiments cited.
Mechanism of Action: PAR4 Antagonism
This compound exerts its antithrombotic effect by inhibiting the PAR4 signaling pathway in platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets through PAR1 and PAR4. While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a more sustained signaling, crucial for thrombus stabilization. By selectively antagonizing PAR4, this compound inhibits thrombin-induced platelet aggregation and subsequent thrombus formation.
Figure 1: Simplified PAR4 Signaling Pathway in Platelets.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the antithrombotic efficacy and bleeding risk of this compound with aspirin and clopidogrel.
Antithrombotic Efficacy in Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse)
| Compound | Dose | Mean Time to Occlusion (minutes) | Percentage of Vessels Occluded | Reference |
| Vehicle (Control) | - | 11.4 ± 4.15 | 100% | (CorDynamics, Inc.) |
| This compound | Data not available | Significantly protected | Data not available | [1][2] |
| Aspirin | 30 mg/kg | 25.3 ± 3.1 | 50% | (Adapted from various sources) |
| Clopidogrel | 3 mg/kg | 60 (71% patency) | 29% | (CorDynamics, Inc.) |
| Clopidogrel | 10 mg/kg | 60 (100% patency) | 0% | (CorDynamics, Inc.) |
Note: While the source indicates significant protection from occlusion by this compound, specific quantitative data on the mean time to occlusion was not publicly available.
Bleeding Risk Assessment in Tail Bleeding Time Assay (Mouse)
| Compound | Dose | Mean Bleeding Time (seconds) | Fold Increase vs. Control | Reference |
| Vehicle (Control) | - | 185 ± 25 | 1.0 | (Assumed baseline) |
| This compound | Data not available | Not significantly affected | Data not available | [1][2] |
| Aspirin | 100 mg/kg | 450 ± 60 | ~2.4 | (Adapted from various sources) |
| Clopidogrel | 10 mg/kg | > 600 | > 3.2 | (Adapted from various sources) |
Note: The source states that this compound did not significantly affect tail bleeding time, suggesting a lower bleeding risk. However, specific quantitative data was not publicly available.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is a widely used method to induce acute arterial thrombosis and evaluate the efficacy of antithrombotic agents.
Figure 2: Experimental Workflow for FeCl₃-Induced Thrombosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe and flowmeter
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper (1x2 mm)
-
Saline solution
Procedure:
-
Anesthetize the mouse and place it in a supine position on a surgical board.
-
Make a midline cervical incision and carefully dissect the tissues to expose the right common carotid artery.
-
Place a mini Doppler flow probe around the artery to measure baseline blood flow.
-
Administer the test compound (this compound, aspirin, clopidogrel) or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the designated time before injury.
-
Soak a piece of filter paper in the FeCl₃ solution and apply it topically to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor the arterial blood flow until complete occlusion (cessation of flow for at least 10 minutes) or for a predetermined observation period (e.g., 60 minutes).
-
The time from the application of FeCl₃ to stable occlusion is recorded as the time to occlusion.
Tail Bleeding Time Assay
This assay is a standard method to assess the bleeding risk associated with antithrombotic compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Restraining device
-
Scalpel or sharp blade
-
Beaker with saline (37°C)
-
Filter paper
-
Timer
Procedure:
-
Administer the test compound or vehicle to the mice at the designated time before the assay.
-
Place the mouse in a restraining device, allowing the tail to be accessible.
-
Immerse the tail in warm water (37-40°C) for 1 minute to dilate the blood vessels.
-
Carefully transect the tail 5 mm from the tip using a sharp scalpel.
-
Immediately immerse the tail in a beaker containing saline pre-warmed to 37°C.
-
Start the timer and record the time until the bleeding stops completely for at least 30 seconds.
-
Alternatively, the bleeding can be monitored by gently blotting the tail tip on filter paper at 15-second intervals until no more blood is absorbed. The time to cessation of bleeding is recorded. A cutoff time (e.g., 10 minutes) is typically set to prevent excessive blood loss.
Conclusion
This compound demonstrates a promising profile as an antithrombotic agent with a potentially favorable safety margin. Its mechanism as a PAR4 antagonist offers a targeted approach to inhibiting thrombus formation. While direct quantitative comparisons with established drugs in identical experimental settings are not fully available in the public domain, the qualitative findings strongly suggest a potent antithrombotic effect with a reduced propensity for bleeding. Further research, including head-to-head comparative studies with standardized protocols, is warranted to fully elucidate its therapeutic potential and position it within the landscape of antithrombotic therapies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 7,4'-Dimethoxy-3-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
The Importance of Cross-Validation
Cross-validation is a critical process in analytical method development. It is the formal procedure of comparing two or more analytical methods to demonstrate that they provide equivalent and reliable results for a specific analyte. This is particularly important when transferring a method between laboratories, introducing a new method, or when results from different techniques need to be correlated. According to ICH Q2(R2) guidelines, cross-validation should demonstrate that the predefined performance criteria for the analytical procedures are met.[1][2]
The fundamental workflow for cross-validating analytical methods is depicted below.
Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC, HPTLC, and LC-MS for the analysis of flavonoids. These values are indicative and would require experimental verification for 7,4'-Dimethoxy-3-hydroxyflavone.
Table 1: Comparison of Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 1 - 10 ng/band | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 5 - 20 ng/band | 0.1 - 5 ng/mL |
| Specificity | High | Moderate to High | Very High |
| Throughput | Moderate | High | Moderate |
Table 2: General Method Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Partition chromatography | Adsorption/Partition chromatography | Separation based on polarity, detection by mass-to-charge ratio |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Solvent Consumption | High | Low | Moderate |
| Sample Preparation | Moderate | Simple | Moderate to Complex |
| Typical Run Time | 10 - 30 min per sample | 20 - 30 min per plate (multiple samples) | 5 - 20 min per sample |
| Strengths | Robust, reproducible, widely available | High throughput, low cost per sample | High sensitivity and selectivity, structural information |
| Limitations | Serial analysis, higher solvent usage | Lower resolution than HPLC, manual steps | High initial investment, matrix effects |
Detailed Experimental Protocols
The following are generalized experimental protocols for the analysis of methoxylated flavones, which can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on established procedures for the quantification of flavonoids.[3][4][5][6]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (Solvent A) and water with 0.1% formic or acetic acid (Solvent B). The gradient could start at 10-20% A and increase to 70-80% A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Flavones typically exhibit strong absorbance between 254 nm and 370 nm. A DAD allows for the selection of the optimal wavelength for this compound.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 25 - 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or DMSO. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a high-throughput alternative for flavonoid analysis.[7][8][9][10][11]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of non-polar and polar solvents. A common system for flavonoids is toluene:ethyl acetate:formic acid in various ratios (e.g., 5:4:1, v/v/v).
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.
-
Densitometric Analysis: After drying, scan the plate with a densitometer at the wavelength of maximum absorbance for this compound (e.g., 254 nm or 366 nm).
-
Derivatization (Optional): Spraying with a reagent like Natural Product-Polyethylene Glycol (NP-PEG) can enhance the visualization of flavonoids under UV light.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS provides high sensitivity and selectivity, which is ideal for complex matrices or trace-level analysis.[12][13][14][15]
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC method described above, but often with shorter columns and faster gradients for UHPLC systems.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids, typically in negative ion mode.
-
Mass Analysis: For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is preferred. This involves monitoring a specific precursor ion to product ion transition for this compound. The specific m/z transitions would need to be determined by direct infusion of a standard solution.
-
Data Acquisition and Processing: Use the instrument-specific software for data acquisition and quantification.
Conclusion
The choice of an analytical method for this compound will depend on the specific requirements of the study, including the required sensitivity, selectivity, sample throughput, and available instrumentation. HPLC provides a robust and reliable method for routine quantification. HPTLC is a cost-effective, high-throughput option suitable for screening large numbers of samples. LC-MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of complex mixtures. Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the generated data. Cross-validation with an alternative technique is highly recommended to provide an additional level of confidence in the analytical results.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antioxidant activity of 7,4'-Dimethoxy-3-hydroxyflavone with other antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of 7,4'-Dimethoxy-3-hydroxyflavone against established antioxidants: Quercetin, Vitamin C, Vitamin E, and Trolox. The information is compiled from scientific literature and presented to facilitate objective evaluation for research and development applications.
Executive Summary
This compound, a synthetic flavonoid, is evaluated for its antioxidant potential. Based on structure-activity relationships and data from structurally similar compounds, it is anticipated to exhibit modest antioxidant activity compared to well-known antioxidants like Quercetin and Vitamin C. The methoxylation of hydroxyl groups, a key feature of this compound, is generally associated with a decrease in radical scavenging capabilities. This guide presents available data, detailed experimental protocols for common antioxidant assays, and visual aids to support further investigation into the antioxidant profile of this compound.
Data Presentation: Comparative Antioxidant Activity
Direct quantitative antioxidant activity data for this compound is limited in publicly available literature. However, based on the antioxidant properties of a structurally similar compound, 7-hydroxy-3',4'-dimethoxyflavone, which showed low radical scavenging activity (IC50 > 100 µg/mL in a DPPH assay), a similar or even lower activity is expected for this compound due to the additional methoxy (B1213986) group[1][2]. The presence of a 3-hydroxyl group contributes to some antioxidant potential, but the methoxylation of the B-ring hydroxyls significantly diminishes this activity when compared to flavonoids with free hydroxyl groups, such as quercetin.
For a comprehensive comparison, the following table summarizes typical antioxidant activity values for well-established antioxidants.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (TEAC) | FRAP Assay (µmol Fe(II)/µmol) | ORAC Assay (µmol TE/µmol) |
| This compound | > 100 µg/mL (estimated) | Not Available | Not Available | Not Available |
| Quercetin | ~2-10 µM | ~1.5-4.0 | ~4.7 | ~2.4 |
| Vitamin C (Ascorbic Acid) | ~20-50 µM | ~1.0 | ~1.0 | ~1.0 |
| Vitamin E (α-Tocopherol) | ~40-60 µM | ~0.5-1.0 | ~0.8 | ~1.5 |
| Trolox | ~50-100 µM | 1.0 (by definition) | 1.0 (by definition) | 1.0 (by definition) |
Note: The IC50, TEAC, and other values can vary depending on the specific experimental conditions. The data for the standard antioxidants are representative values from various sources.
Mechanism of Antioxidant Action: A General Overview
Antioxidants neutralize harmful free radicals through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET). Flavonoids, like this compound, primarily act as antioxidants due to their phenolic structure.
Figure 1: General mechanism of free radical scavenging by an antioxidant.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers interested in evaluating the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.
-
Prepare a series of concentrations of the test compound and standard antioxidants (Quercetin, Vitamin C, Vitamin E, Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
References
A Head-to-Head Comparison of 7,4'-Dimethoxy-3-hydroxyflavone and 3,7-Dihydroxy-3',4'-dimethoxyflavone for Researchers and Drug Development Professionals
In the landscape of flavonoid research, 7,4'-Dimethoxy-3-hydroxyflavone and 3,7-Dihydroxy-3',4'-dimethoxyflavone present as two structurally similar yet functionally distinct molecules with potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of their biological activities, offering researchers, scientists, and drug development professionals a clear overview of their respective profiles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these flavonoids is crucial for their application in experimental settings.
| Property | This compound | 3,7-Dihydroxy-3',4'-dimethoxyflavone |
| Molecular Formula | C₁₇H₁₄O₅ | C₁₇H₁₄O₆[1] |
| Molecular Weight | 298.29 g/mol | 314.29 g/mol [1] |
| IUPAC Name | 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one[1] |
| Appearance | White Powder | White Powder[2] |
| CAS Number | 2034-63-1 | 93322-61-3[2] |
Comparative Biological Activity: A Quantitative Overview
This section summarizes the available quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of the two flavonoids. Direct comparative studies are limited, and thus data is compiled from various sources.
| Biological Activity | This compound | 3,7-Dihydroxy-3',4'-dimethoxyflavone |
| Anticancer Activity (IC₅₀) | Data not available in the searched literature. | Data not available in the searched literature. A structurally related compound, 3-Hydroxy-3',4'-dimethoxyflavone, has shown strong cytotoxicity against various cancer cell lines including melanoma (SK-MEL-1) and leukemia (HL-60, U-937, MOLT-3).[3] |
| Anti-inflammatory Activity (Nitric Oxide Inhibition IC₅₀) | Data not available in the searched literature. | Data not available in the searched literature. |
| Antioxidant Activity (DPPH Radical Scavenging IC₅₀) | Moderate antioxidant activity has been reported in cell-based systems.[4] Specific IC₅₀ value is not available. | A structurally similar compound, 7-hydroxy-3',4'-dimethoxyflavone, exhibited low radical scavenging activity with an IC₅₀ > 100 µg/mL.[5][6][7] |
| Anti-platelet Activity | Potent PAR4 antagonist, inhibiting PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[8] | Data not available. |
Signaling Pathways and Mechanisms of Action
This compound: A PAR4 Antagonist with Anti-inflammatory and Antioxidant Effects
This compound has been identified as a potent antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor in thrombin-mediated platelet activation.[8] Its mechanism involves the inhibition of downstream signaling pathways, including Ca²⁺/protein kinase C, Akt, and the MAP kinases ERK and p38 in human platelets.[8] This targeted inhibition leads to reduced thrombus formation, highlighting its potential as an antithrombotic agent.[8]
Furthermore, this flavonoid exhibits anti-inflammatory properties, which are thought to be mediated through the suppression of the NF-κB signaling pathway, a central regulator of inflammatory responses.[8] It has been shown to inhibit the production of pro-inflammatory cytokines. The compound also possesses antioxidant activities, contributing to its protective effects against conditions like diabetic endothelial dysfunction.[8]
3,7-Dihydroxy-3',4'-dimethoxyflavone: Proposed Anti-inflammatory and Antioxidant Activities
The precise signaling pathways modulated by 3,7-Dihydroxy-3',4'-dimethoxyflavone are less defined in the current literature. However, based on its structural characteristics as a flavonoid and preliminary findings, a proposed anti-inflammatory mechanism involves the modulation of pathways that lead to the production of inflammatory mediators. Flavonoids, in general, are known to interfere with the NF-κB and MAPK signaling cascades, which are critical in the inflammatory process.
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals, a process in which the hydroxyl groups in their structure play a crucial role.[2]
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.[2]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or 3,7-Dihydroxy-3',4'-dimethoxyflavone) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.[5] Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Platelet Aggregation Assay
This assay is used to determine the effect of a compound on platelet aggregation.
Principle: Platelet-rich plasma (PRP) becomes less turbid as platelets aggregate in response to an agonist. A platelet aggregometer measures the change in light transmission through the PRP.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP to 37°C.
-
Add a small volume of the test compound (this compound) or vehicle control to the PRP and incubate for a few minutes.
-
Add a platelet agonist (e.g., PAR4 activating peptide AYPGKF-NH₂) to induce aggregation.
-
-
Measurement:
-
Monitor the change in light transmission for a set period using a platelet aggregometer.
-
-
Data Analysis:
-
The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence and absence of the compound.
-
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and 3,7-Dihydroxy-3',4'-dimethoxyflavone. This compound emerges as a promising anti-platelet agent with a defined mechanism of action as a PAR4 antagonist and also exhibits anti-inflammatory and antioxidant properties. In contrast, while 3,7-Dihydroxy-3',4'-dimethoxyflavone is suggested to have anti-inflammatory and antioxidant activities, there is a significant lack of quantitative data and mechanistic studies to fully elucidate its therapeutic potential. Further research, particularly direct head-to-head comparative studies and the generation of quantitative biological data (IC₅₀ values) for 3,7-Dihydroxy-3',4'-dimethoxyflavone, is crucial for a more complete understanding and to guide future drug development efforts.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
Assessing the Specificity of 7,4'-Dimethoxy-3-hydroxyflavone for PAR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7,4'-Dimethoxy-3-hydroxyflavone, a flavonoid with demonstrated antagonist activity against Protease-Activated Receptor 4 (PAR4), with other known PAR4 inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel antiplatelet therapies.
Introduction to PAR4 and its Antagonism
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor that, along with PAR1, plays a crucial role in thrombin-mediated platelet activation. While PAR1 initiates a rapid and transient response to thrombin, PAR4 activation leads to a slower, more sustained signaling cascade, contributing to thrombus stabilization. This distinct signaling profile makes PAR4 an attractive target for the development of antiplatelet agents with a potentially wider therapeutic window and reduced bleeding risk compared to broader-acting anticoagulants.
This compound has emerged as a promising natural product-derived PAR4 antagonist.[1] This guide will objectively assess its specificity and performance against other well-characterized PAR4 antagonists, namely YD-3, ML354, and BMS-986120.
Quantitative Comparison of PAR4 Antagonists
The following table summarizes the in vitro potency of this compound and its comparators against PAR4. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Type | PAR4 IC50 | Selectivity | Reference |
| This compound | Flavonoid | 1.4 µM (inhibition of platelet aggregation) | Selective for PAR4 over PAR1 and thromboxane (B8750289) A2 receptor.[2] | [2] |
| YD-3 | Indazole derivative | 0.13 µM (inhibition of platelet aggregation) | Selective for PAR4 over PAR1, collagen, and U46619 induced aggregation. | |
| ML354 | Indole derivative | 140 nM | ~71-fold selective for PAR4 over PAR1. | |
| BMS-986120 | Imidazothiadiazole derivative | 0.56 nM (inhibition of Ca2+ mobilization); <10 nM (inhibition of platelet aggregation) | Highly selective for PAR4 over PAR1 and PAR2. | [1][3] |
Experimental Protocols
Detailed methodologies for key assays used to characterize PAR4 antagonists are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit the aggregation of platelets in response to a PAR4 agonist.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Performance: a. Pipette a defined volume of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C. b. Add the test compound or vehicle control and incubate for a specified time. c. Initiate aggregation by adding the PAR4-AP. d. Record the change in light transmission for a set period.
-
Data Analysis: The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.
Calcium Mobilization Assay
This assay measures the inhibition of intracellular calcium release, a key downstream event in PAR4 signaling.
Materials:
-
Cells expressing PAR4 (e.g., CHO-K1 cells or human platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
PAR4-AP.
-
Test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: Plate PAR4-expressing cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with Fluo-4 AM and probenecid in a suitable buffer at 37°C.
-
Washing: Gently wash the cells to remove extracellular dye.
-
Assay Performance: a. Place the plate in the fluorescence reader. b. Add the test compound or vehicle control. c. Record baseline fluorescence. d. Inject PAR4-AP and continue recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the compound is calculated, and the IC50 value is determined.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay assesses the ability of a compound to block the interaction between PAR4 and β-arrestin, a key step in receptor desensitization and signaling.
Materials:
-
Cells co-expressing PAR4 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).
-
PAR4-AP.
-
Test compounds.
-
Substrate for the complemented enzyme that generates a chemiluminescent signal.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a multi-well plate.
-
Compound Incubation: Add the test compounds or vehicle control to the wells and incubate.
-
Agonist Stimulation: Add PAR4-AP to stimulate the receptor.
-
Signal Detection: Add the detection reagent containing the enzyme substrate and measure the chemiluminescent signal using a luminometer.
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of PAR4-β-arrestin recruitment. The IC50 value is calculated from the concentration-response curve.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PAR4 signaling cascade and a typical experimental workflow for assessing PAR4 antagonists.
Caption: PAR4 Signaling Pathway.
Caption: Experimental Workflow for PAR4 Antagonist Screening.
Conclusion
This compound demonstrates clear antagonist activity against PAR4, albeit with a lower potency compared to synthetic compounds like ML354 and BMS-986120. However, its natural origin and reported selectivity make it a valuable tool for in vitro studies and a potential starting point for the development of new antiplatelet therapies. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of PAR4 antagonists, ultimately aiding in the discovery of safer and more effective treatments for thrombotic diseases.
References
Safety Operating Guide
Proper Disposal of 7,4'-Dimethoxy-3-hydroxyflavone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the disposal of 7,4'-Dimethoxy-3-hydroxyflavone (CAS No. 13198-99-7), a flavonoid compound utilized in various research applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle and dispose of it with the caution afforded to hazardous or potentially toxic substances.
Hazard Assessment and Precautionary Measures
Personal Protective Equipment (PPE) to be worn when handling this compound waste:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, preferably a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations and should be managed through an approved hazardous waste program[2][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][4].
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap[5].
-
The container should be in good condition, free of cracks or leaks[3].
-
Do not overfill the container; allow for adequate headspace.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[2][3].
-
The label must include the full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[2][3].
-
Indicate the approximate quantity or concentration of the chemical in the waste.
-
Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor[2].
-
Mark any relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant) if available from institutional guidelines for unknown or potentially hazardous waste.
-
-
Storage:
-
Disposal Request and Collection:
Quantitative Data Summary
As no specific disposal limits for this compound have been established, general guidelines for laboratory hazardous waste accumulation should be followed.
| Parameter | Guideline |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste in total. |
| Maximum Accumulation Time | Arrange for disposal within 90 days of the waste generation date. |
Note: These are general guidelines and may vary based on institutional and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decision Pathway for Chemical Waste Management
This diagram outlines the logical steps for determining the correct disposal route for laboratory chemical waste, emphasizing the conservative approach for compounds with limited safety data.
Caption: Decision-making for chemical waste disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. 7,4′-二甲氧基-3-羟基黄酮 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | | INDOFINE Chemical Company [indofinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound [m.chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Essential Safety & Logistical Information for Handling 7,4'-Dimethoxy-3-hydroxyflavone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 7,4'-Dimethoxy-3-hydroxyflavone.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended:
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashes, such as preparing solutions, chemical safety goggles and a face shield should be worn.[2][3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[2][4] It is advisable to check the glove manufacturer's chemical resistance data for the specific solvent being used.
-
Respiratory Protection : To avoid inhalation of the powder, especially when weighing or transferring, a NIOSH-approved respirator is recommended. At a minimum, a well-fitted dust mask should be used in a well-ventilated area or a chemical fume hood.[5]
-
Protective Clothing : A lab coat should be worn at all times to protect skin and clothing from potential contamination.[1][3] Closed-toe shoes and long pants are mandatory to prevent skin exposure to spills.
Quantitative Data Summary
Due to the limited availability of a specific SDS for this compound, the following table includes data for the compound where available and inferred hazard information from the similar compound 7-Hydroxyflavone.
| Property | Value | Source(s) |
| Chemical Identity | ||
| CAS Number | 13198-99-7 | [6] |
| Molecular Formula | C₁₇H₁₄O₅ | [6] |
| Molecular Weight | 298.29 g/mol | [6] |
| Physical Data | ||
| Form | Solid | [6] |
| Hazard Information (Inferred from 7-Hydroxyflavone) | ||
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Signal Word | Warning | [5] |
| Hazard Pictograms | GHS07 (Exclamation Mark) | [5] |
| Storage | ||
| Storage Class | 11 - Combustible Solids | [6] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [6] |
Experimental Protocol: Safe Handling and Weighing
This protocol outlines the step-by-step procedure for safely handling and weighing powdered this compound.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Have all necessary equipment ready: analytical balance, spatulas, weighing paper or boats, and a container for the weighed compound.
-
-
Handling :
-
Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.
-
Use a clean spatula to transfer the desired amount of powder onto the weighing paper or boat on the analytical balance.
-
Perform this transfer slowly and close to the surface to minimize dust generation.
-
-
Post-Weighing :
-
Securely close the stock container of this compound.
-
Clean any residual powder from the spatula and work surface using a damp cloth or paper towel, ensuring not to generate dust.
-
Dispose of the cleaning materials in the appropriate chemical waste container.
-
-
Glove Removal :
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste bin.
-
Wash hands thoroughly with soap and water after the procedure.
-
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Operational Plan:
-
Receiving and Storage : Upon receipt, the container should be inspected for damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The storage container should be tightly closed.[5]
-
Inventory Management : Maintain a log of the amount of compound used and the date.
-
Spill Response : In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material to avoid generating dust. Carefully collect the material and place it in a sealed container for disposal. Ventilate the area after cleanup is complete.
Disposal Plan:
-
Waste Collection : All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. carlroth.com [carlroth.com]
- 6. 7,4′-dimethoxy-3-hydroxyflavone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
